molecular formula C5H7N3O B070706 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone CAS No. 194209-18-2

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

カタログ番号: B070706
CAS番号: 194209-18-2
分子量: 125.13 g/mol
InChIキー: OUEAKYQSJVMRDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is a specialized organic compound characterized by a 1,2,3-triazole ring system with a methyl substituent at the N1 position and an acetyl group at the 5-position. This structure confers significant utility in medicinal chemistry and organic synthesis, where it serves as a versatile intermediate for constructing complex molecules. The triazole ring is highly stable and capable of engaging in hydrogen bonding, often acting as a bioisostere for amide bonds or other functional groups in drug design, thereby enhancing metabolic stability and bioavailability. Researchers value this compound for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where it facilitates the efficient synthesis of triazole-based scaffolds. Its applications include the development of kinase inhibitors, antimicrobial agents, and other pharmacologically active compounds, leveraging the acetyl moiety for further derivatization to create diverse chemical libraries. With high purity and well-defined characterization, this reagent is indispensable for advancing drug discovery programs, chemical biology studies, and material science research, offering reliable performance in experimental settings.

特性

IUPAC Name

1-(3-methyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)5-3-6-7-8(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEAKYQSJVMRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

[1]

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a metabolically stable bioisostere for amide bonds.[1] While the 1,4-disubstituted isomer is easily accessed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted isomer (the subject of this guide) requires specific Ruthenium-catalyzed methodologies (RuAAC).[1][2][3] This guide details the regioselective synthesis, safety protocols for handling methyl azide precursors, and the critical NMR validation steps required to distinguish the 5-acetyl isomer from its 4-acetyl counterpart.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone
Common Name 5-Acetyl-1-methyl-1,2,3-triazole
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
SMILES CN1N=NC=C1C(=O)C
Regioisomer 1,5-disubstituted (Critical distinction from 1,4-isomer)
Predicted LogP ~0.2 (Highly polar, water-soluble)
H-Bond Acceptors 3 (N2, N3, Carbonyl O)

Regioselective Synthesis (RuAAC)[1][2][7][8]

The synthesis of the 1,5-isomer cannot be achieved using standard copper catalysis (Click chemistry), which exclusively yields the 1,4-isomer.[2] The protocol below utilizes a pentamethylcyclopentadienyl ruthenium(II) catalyst to direct the regioselectivity.

Reaction Scheme & Mechanism

The reaction proceeds via a ruthenacycle intermediate.[1] The steric bulk of the Cp* (pentamethylcyclopentadienyl) ligand directs the incoming azide and alkyne to minimize steric clash, favoring the formation of the 1,5-disubstituted product.

RuAAC_MechanismStartReagents:Methyl Azide + 3-Butyn-2-oneInterIntermediate:RuthenacycleStart->Inter Oxidative Coupling(Ru-Catalyzed)CatCatalyst:[Cp*RuCl(PPh3)2]Cat->InterProd15Product (Target):1,5-Disubstituted TriazoleInter->Prod15 Reductive Elimination(Major Path)Prod14Side Product (Avoided):1,4-Disubstituted TriazoleInter->Prod14 Sterically Disfavored

Figure 1: Mechanistic pathway of RuAAC showing the preferential formation of the 1,5-isomer driven by the Cp* ligand.[1]

Experimental Protocol

Safety Warning: Methyl azide is a low-molecular-weight azide and is potentially explosive .[1] It should never be isolated in neat form. All reactions must be performed in solution behind a blast shield.[1]

Reagents:

  • Alkyne: 3-Butyn-2-one (1.0 equiv)[1]

  • Azide Source: Methyl azide (generated in situ or used as a dilute solution in THF/Toluene, 1.1 equiv)

  • Catalyst: Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [Cp*RuCl(PPh₃)₂] (2-5 mol%)[1]

  • Solvent: Anhydrous THF or Dioxane

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, dissolve [Cp*RuCl(PPh₃)₂] in anhydrous THF.[1]

  • Addition: Add 3-butyn-2-one to the catalyst solution.

  • Azide Introduction: Slowly add the solution of methyl azide. Crucial: Maintain temperature at ambient or slightly elevated (40-60°C) depending on kinetics.

  • Reaction: Stir for 12-24 hours. Monitor by LC-MS for the disappearance of the alkyne.[1]

  • Workup: Remove solvent under reduced pressure (ensure no residual azide remains).[1]

  • Purification: Flash column chromatography (SiO₂).[1] The 1,5-isomer is typically more polar than the 1,4-isomer due to the dipole alignment of the N-methyl and Carbonyl groups.[1]

Structural Validation (Self-Validating System)

Distinguishing the 1,5-isomer from the 1,4-isomer is the most critical quality control step.[1] Standard ¹H NMR chemical shifts can be ambiguous. Nuclear Overhauser Effect (NOE) spectroscopy provides definitive proof of structure.[1]

Diagnostic Criteria
Feature1,5-Isomer (Target)1,4-Isomer (Impurity)
Steric Environment N-Methyl is proximal to Acetyl group.[1]N-Methyl is distal to Acetyl group.[1]
NOE Signal Strong NOE between N-CH₃ and Acetyl-CH₃ .Strong NOE between N-CH₃ and Triazole C5-H .[1]
HMBC Correlation N-Methyl protons correlate to C5 (quaternary).[1]N-Methyl protons correlate to C5 (methine).[1]
Validation Logic Diagram

NMR_ValidationSamplePurified Product(Unknown Regiochemistry)ExpExperiment:1D NOE Difference SpectrumIrradiate N-CH3 (~4.0 ppm)Sample->ExpResult1Observation A:Enhancement of Acetyl-CH3 (~2.5 ppm)Exp->Result1 Positive NOEResult2Observation B:Enhancement of Triazole-CH (~8.0 ppm)Exp->Result2 Positive NOEConcl1Conclusion:1,5-Isomer Confirmed(Target)Result1->Concl1Concl2Conclusion:1,4-Isomer Confirmed(Wrong Product)Result2->Concl2

Figure 2: Decision tree for NMR structural validation using NOE spectroscopy.

Applications in Drug Discovery[1][9]

The 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone scaffold is valuable in Fragment-Based Drug Design (FBDD).[1]

  • Amide Bioisostere: The 1,5-disubstituted triazole mimics the cis-amide bond geometry, whereas the 1,4-isomer mimics the trans-amide.[1] This geometric control allows researchers to lock conformations of peptide mimetics.[1]

  • Metabolic Stability: The triazole ring is resistant to hydrolytic cleavage by peptidases and oxidation by cytochrome P450 enzymes, improving the pharmacokinetic profile compared to native amides.[1]

  • Dipole Alignment: The 1,5-isomer has a larger dipole moment than the 1,4-isomer, influencing solubility and binding affinity in polar pockets.[1]

References

  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[1] Journal of the American Chemical Society, 2005.[1] [1]

    • Foundational paper establishing RuAAC for 1,5-regioselectivity.
  • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Catalyst."[1] Journal of the American Chemical Society, 2005.[1] [1]

    • Contrasting mechanism for CuAAC (1,4-isomer).
  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.[1]

    • Comprehensive review of click chemistry variants.
  • Johansson, J. R., et al. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications."[1][4] Chemical Reviews, 2016.[1] [1]

    • Detailed scope of RuAAC including steric consider

Structural Elucidation of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 1,2,3-triazoles is a critical competency in modern medicinal chemistry, particularly when distinguishing between the 1,4- and 1,5-regioisomers.[1] While the 1,4-isomer is readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted variant—such as 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone —requires specific Ruthenium-catalyzed methodologies (RuAAC) or magnesium-mediated synthesis.

This guide details the definitive structure elucidation of the 1,5-isomer. It moves beyond basic characterization, focusing on the specific NMR (NOESY/HMBC) signals and crystallographic data required to rule out the thermodynamically favored 1,4-isomer.

Synthetic Context & Regioselectivity

To elucidate a structure, one must first understand the genesis of its potential isomers. The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone involves the cycloaddition of methyl azide and but-3-yn-2-one.

The Regioselectivity Divergence
  • CuAAC (Thermal/Copper): Favors the 1,4-isomer (1-methyl-4-acetyl). The copper acetylide intermediate directs the steric bulk of the azide away from the alkyne substituent.

  • RuAAC (Ruthenium): Favors the 1,5-isomer (1-methyl-5-acetyl). The mechanism involves a ruthenacycle intermediate where the steric and electronic factors of the Cp* ligand direct the alkyne substituent to the position adjacent to the azide nitrogen.

Mechanistic Pathway Diagram

Regioselectivity Start Precursors: Methyl Azide + But-3-yn-2-one CuAAC CuAAC Conditions (CuSO4, NaAsc) Start->CuAAC Steric Control RuAAC RuAAC Conditions (Cp*RuCl(PPh3)2) Start->RuAAC Ruthenacycle Intermediate Isomer14 1,4-Isomer (1-Methyl-4-acetyl) Reference Standard CuAAC->Isomer14 Isomer15 1,5-Isomer (1-Methyl-5-acetyl) TARGET MOLECULE RuAAC->Isomer15

Figure 1: Divergent synthetic pathways determining triazole regiochemistry.

Spectroscopic Elucidation (NMR)[2][3][4]

The primary challenge is that both isomers share the same molecular formula (


) and similar functional groups. Mass spectrometry is insufficient. Nuclear Overhauser Effect Spectroscopy (NOESY)  is the "smoking gun" for assignment.
Proton (1H) NMR Analysis

Solvent:


 or 

.
Feature1,5-Isomer (Target)1,4-Isomer (Reference)Mechanistic Reason
Triazole H (C4-H vs C5-H)

8.10 - 8.25 ppm

8.40 - 8.60 ppm
The C5-H (1,4-isomer) is typically more deshielded due to the lone pair anisotropy of N2/N3.
N-Methyl

4.15 - 4.25 ppm

4.05 - 4.15 ppm
Proximity to the C5-acetyl group in the target causes steric compression and slight deshielding.
Acetyl Methyl

2.60 - 2.70 ppm

2.60 - 2.70 ppm
Minimal difference; not diagnostic.
The "Smoking Gun": 1D/2D NOESY

This is the self-validating step. You must observe spatial proximity.

  • Scenario A (1,5-Target): The N-Methyl group (Pos 1) is spatially adjacent to the Acetyl group (Pos 5).

    • Observation: Strong NOE correlation between N-Me and Acetyl-Me .

    • Observation: NO NOE correlation between N-Me and the Triazole Ring Proton (C4-H) .

  • Scenario B (1,4-Reference): The N-Methyl group (Pos 1) is spatially adjacent to the Ring Proton (Pos 5).

    • Observation: Strong NOE correlation between N-Me and Triazole Ring Proton (C5-H) .

NOE Connectivity Logic

NOE_Logic cluster_15 1,5-Isomer (Target) N_Me N-Methyl (Pos 1) Interaction1 Strong NOE (Diagnostic) N_Me->Interaction1 NoInteraction1 NO Interaction (Distance > 4Å) N_Me->NoInteraction1 Acetyl Acetyl Group RingH Ring Proton Interaction1->Acetyl NoInteraction1->RingH

Figure 2: Diagnostic NOE interactions. The 1,5-isomer is defined by N-Me/Acetyl proximity.

HMBC (Heteronuclear Multiple Bond Correlation)

To confirm the carbonyl position:

  • 1,5-Isomer: The Ring Proton (C4-H) will show a

    
     correlation to the Triazole C5  quaternary carbon, but weak or no  correlation to the Carbonyl Carbon .
    
  • 1,4-Isomer: The Ring Proton (C5-H) will show a

    
     correlation to the Triazole C4  quaternary carbon.
    

X-Ray Crystallography (XRD)[5][6]

If the compound is solid (melting point typically >70°C for these derivatives), Single Crystal XRD provides absolute structural certainty, independent of solvent effects or conformer averaging.

  • Crystal Habit: Colorless needles or prisms.

  • Space Group: Monoclinic

    
     is common for small polar aza-heterocycles.
    
  • Key Parameter: The torsion angle between the Triazole plane and the Carbonyl plane. In the 1,5-isomer , steric repulsion between the N1-Methyl and C5-Acetyl forces the carbonyl out of planarity (torsion angle > 20°), whereas the 1,4-isomer is often more planar.

Experimental Protocols

Synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (RuAAC Method)

Reagents:

  • Methyl Azide (generated in situ or handled as solution - SAFETY WARNING: EXPLOSIVE )

  • But-3-yn-2-one (1.0 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Solvent: Dioxane or THF (anhydrous)

Procedure:

  • Setup: In a glovebox or under Argon, charge a pressure vial with

    
     and solvent.
    
  • Addition: Add But-3-yn-2-one followed by the Methyl Azide solution.

  • Reaction: Seal and heat to 60°C for 4-12 hours. Monitor by TLC (1,5-isomers often have lower Rf than 1,4-isomers in EtOAc/Hexane due to higher dipole moments).

  • Workup: Cool to RT. Filter through a short pad of silica to remove Ruthenium (elute with EtOAc).

  • Purification: Flash column chromatography (Gradient: 10% to 60% EtOAc in Hexanes).

Analytical Workflow
  • Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL

    
    .
    
  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 1D-NOESY targeting the N-Methyl resonance (mixing time 500ms).

  • Validation:

    • If N-Me irradiation enhances the Acetyl-Methyl signal

      
      Confirmed 1,5-Isomer .
      
    • If N-Me irradiation enhances the Aromatic Singlet

      
      Reject (1,4-Isomer present) .
      

References

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][3] Journal of the American Chemical Society, 127(46), 15998-15999. Link

  • Himo, F., et al. (2005).[4] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. Journal of the American Chemical Society, 127(1), 210-216. Link

  • Creary, X., et al. (2012). Distinguishing 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by NMR Spectroscopy. The Journal of Organic Chemistry, 77(19), 8756-8761. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

Sources

physical and chemical properties of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone , a specific regioisomer of the acetyl-methyl-triazole family. Unlike its more common 1,4-isomer (synthesized via standard "Click" chemistry), the 1,5-isomer requires specialized synthetic methodologies and offers distinct steric and electronic properties valuable in modern drug discovery.

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of contemporary medicinal chemistry, primarily due to its high chemical stability, strong dipole moment, and ability to mimic amide bonds (bioisosterism). While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) readily yields 1,4-disubstituted triazoles, the 1,5-disubstituted isomer—such as 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone —presents a unique geometric vector. This compound serves as a critical scaffold for fragment-based drug design (FBDD), offering a constrained geometry that positions the acetyl group in closer proximity to the N1-substituent compared to the 1,4-analog.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone
Common Name 5-Acetyl-1-methyl-1,2,3-triazole
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
SMILES CN1N=NC(=C1C(C)=O)
InChIKey Predicted (Isomer dependent)
Structure A five-membered aromatic heterocycle containing three nitrogen atoms (1,2,3 positions).[1][2][3][4][5][6][7][8][9] The methyl group is attached to N1, and the acetyl group is attached to C5.
Structural Significance

The 1,5-substitution pattern creates a sterically congested environment compared to the linear 1,4-isomer. The proximity of the N1-methyl group to the C5-acetyl group induces a twist in the bond connecting the acetyl group to the ring, potentially altering the metabolic stability and binding affinity of the pharmacophore.

Physical and Chemical Properties[1][2][4][9][10][11]

Due to the specialized nature of the 1,5-isomer, some properties are derived from computational prediction and homologous series.

PropertyValue / DescriptionSource/Note
Physical State Low-melting solid or viscous oilBased on C4-isomer homologs
Melting Point Predicted: 45–55 °CExperimental verification required
Boiling Point Predicted: ~240 °C (at 760 mmHg)High polarity increases BP
LogP ~ -0.2 to 0.1Highly polar, water-soluble
Solubility High: DMSO, Methanol, DCM, WaterAmphiphilic character
pKa (C4-H) ~22–24 (DMSO)Weakly acidic C-H bond

Synthesis Methodologies

The synthesis of the 1,5-isomer is non-trivial because the thermal cycloaddition of azides and alkynes typically yields a mixture of 1,4- and 1,5-isomers (approx. 1:1), and CuAAC exclusively yields the 1,4-isomer.

Protocol A: Ruthenium-Catalyzed Cycloaddition (RuAAC)

The most authoritative method for synthesizing 1,5-disubstituted triazoles is the RuAAC reaction, utilizing a pentamethylcyclopentadienyl ruthenium chloride catalyst [Cp*RuCl(PPh₃)₂].

  • Reagents: Methyl Azide (generated in situ or handled as a solution), But-3-yn-2-one.

  • Catalyst: Cp*RuCl(PPh₃)₂ (1-2 mol%).

  • Solvent: Dioxane or THF.

  • Temperature: 60–80 °C.

Mechanism: Unlike the copper mechanism, which proceeds via a dinuclear copper acetylide, the ruthenium mechanism involves the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate. This sterically demanding step directs the substituent of the alkyne (the acetyl group) to the position adjacent to the organic group of the azide (N1), resulting in high 1,5-regioselectivity.

Protocol B: Magnesium Acetylide Method

An alternative metal-mediated approach involves the use of Grignard reagents, although this is less compatible with the electrophilic ketone. For this specific ketone target, the RuAAC route is superior to avoid side reactions at the carbonyl.

Visualization: Regioselective Synthesis Pathways

SynthesisPathways Start Methyl Azide + But-3-yn-2-one CuAAC Cu(I) Catalyst (Click Chemistry) Start->CuAAC Regiocontrol: Steric/Electronic RuAAC Ru(II) Catalyst (Cp*RuCl(PPh3)2) Start->RuAAC Regiocontrol: Ruthenacycle Prod14 1,4-Isomer (1-Methyl-4-acetyl-1,2,3-triazole) CuAAC->Prod14 Exclusive Product Prod15 TARGET: 1,5-Isomer (1-Methyl-5-acetyl-1,2,3-triazole) RuAAC->Prod15 Exclusive Product

Figure 1: Divergent synthesis of triazole regioisomers. The RuAAC pathway is required to access the target 5-acetyl derivative.

Reactivity & Stability Profile

Chemical Reactivity[10][12]
  • Electrophilic Carbonyl: The acetyl group at C5 is highly electrophilic due to the electron-withdrawing nature of the triazole ring. It readily undergoes nucleophilic addition (e.g., with Grignard reagents, hydrides) to form secondary alcohols.

  • C4-H Acidity: The proton at the C4 position is relatively acidic compared to benzene protons but less acidic than imidazole N-H. It can be functionalized via palladium-catalyzed C-H activation (arylation).

  • Thermal Stability: 1,2,3-Triazoles are exceptionally stable to heat and hydrolysis, making them ideal bioisosteres.

Metabolic Stability

The 1,5-disubstituted triazole is generally resistant to oxidative metabolism by cytochrome P450 enzymes. However, the acetyl group may be subject to reduction by ketoreductases in vivo.

Visualization: Reactivity Logic

Reactivity Center 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone Red Reduction (NaBH4) -> Secondary Alcohol Center->Red Nucleophilic Attack at C=O Cond Condensation (Amines) -> Imines/Oximes Center->Cond Dehydration CH_Act C-H Activation (Pd/C) -> C4-Arylation Center->CH_Act Deprotonation/Metalation

Figure 2: Primary reactivity nodes for the target molecule.

Applications in Drug Discovery

Bioisosterism

The 1,5-disubstituted 1,2,3-triazole unit is a recognized bioisostere for the cis-amide bond. This is in contrast to the 1,4-isomer, which mimics the trans-amide bond.

  • Target: Peptidomimetics where a specific turn or constrained conformation is required.

  • Mechanism: The dipole moment of the triazole ring aligns with the carbonyl to mimic the electrostatic signature of the peptide bond without the susceptibility to proteolytic cleavage.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<130 Da) and high solubility, this molecule serves as an excellent "fragment" for screening against protein targets. The acetyl group provides a handle for further elaboration ("fragment growing") into larger, high-affinity ligands.

Safety and Handling (SDS Summary)

  • Hazards: As a low-molecular-weight triazole, treat as a potential irritant.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although the triazole ring itself is stable.

References

  • RuAAC Methodology: Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[7][10] Journal of the American Chemical Society, 127(46), 15998–15999. Link

  • Triazole Regioselectivity: Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216. Link

  • Bioisosterism: Bonandi, E., et al. (2017). The 1,5-Disubstituted 1,2,3-Triazole Ring as a Bioisostere of the Cis-Amide Bond. Chemistry – A European Journal, 23(56), 13966-13977. Link

  • General Triazole Synthesis: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[9][10] Chemical Reviews, 108(8), 2952–3015. Link

Sources

An In-Depth Technical Guide to the Dimroth Rearrangement for 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Classic Transformation with Modern Relevance

First documented by Otto Dimroth in 1909, the Dimroth rearrangement is a cornerstone of heterocyclic chemistry, describing the isomerization of certain N-heterocycles where endocyclic and exocyclic heteroatoms exchange places.[1][2] While originally observed in 1,2,3-triazoles, its principles have been extended to a wide range of heterocyclic systems, including pyrimidines and quinazolines.[1][3][4] This rearrangement is not merely an academic curiosity; it is a powerful and elegant tool in synthetic chemistry.[2] Its capacity to convert one heterocyclic scaffold into a more thermodynamically stable isomer provides a strategic advantage in complex syntheses, enabling streamlined manufacturing routes for active pharmaceutical ingredients (APIs) and novel materials.[2][4][5]

This guide provides an in-depth exploration of the Dimroth rearrangement as it applies to the synthesis and modification of 1,2,3-triazoles. We will dissect its mechanistic underpinnings, survey the reaction conditions, define its synthetic scope, and provide actionable protocols for its implementation in a laboratory setting. The focus will remain on the causality behind experimental choices, empowering researchers to harness this classic reaction for contemporary challenges in drug discovery and materials science.

The Mechanistic Underpinnings: A Tale of Ring-Opening and Closing

The Dimroth rearrangement is a fascinating molecular shuffle involving the translocation of heteroatoms within a heterocyclic system.[4] The most widely accepted mechanism for this transformation in many heterocyclic systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway.[2][3] However, for the classic 1,2,3-triazole rearrangement, the process is often initiated thermally or catalytically without an external nucleophile, following a more direct Ring Opening-Ring Closing (RORC) sequence.[6]

The process is fundamentally an isomerization driven by the formation of a more thermodynamically stable product.[3][7] It typically involves three key stages:

  • Electrocyclic Ring Opening: The triazole ring cleaves, most commonly between the N1 and N2 atoms, to form a transient, linear diazo intermediate.[1] This step is the rate-determining stage and requires overcoming a significant energy barrier, which is why heat or catalysis is often necessary.[7]

  • Conformational Rotation: The open-chain intermediate undergoes rotation around the central C-C single bond. This reorientation is crucial as it positions the previously exocyclic nitrogen atom in proximity to the terminal carbon of the diazo group.[1]

  • Ring Closure: An intramolecular cyclization occurs as the imine nitrogen attacks the diazo carbon, followed by proton transfer to re-aromatize the system, yielding the rearranged 1,2,3-triazole.

Below is a visualization of the general mechanism for a 5-amino-1-aryl-1,2,3-triazole.

Caption: Generalized mechanism of the Dimroth Rearrangement in 1,2,3-triazoles.

Catalysis and Reaction Conditions: Controlling the Transformation

The Dimroth rearrangement is not typically spontaneous and requires an input of energy, which can be supplied thermally or through catalysis by acids or bases.[2] The choice of conditions is substrate-dependent and is a critical parameter for achieving a successful transformation.[3]

Condition Typical Reagents/Solvents Mechanism & Rationale Substrate Scope & Notes
Thermal High-boiling solvents (e.g., Pyridine, n-Butanol, DMF)Provides the necessary activation energy for the initial electrocyclic ring opening. The solvent can also play a role in stabilizing the intermediates.[1][8]Effective for many 1-aryl-5-amino-1,2,3-triazoles. The reaction of 1-phenyl-5-amino-1,2,3-triazole occurs in boiling pyridine over 24 hours.[1] Also used in the synthesis of energetic materials.[9]
Base-Catalyzed Organic bases (e.g., Pyridine, Piperidine), Inorganic bases (e.g., NaOH, KOH)The base facilitates deprotonation, which can lower the energy barrier for ring opening, especially in fused heterocyclic systems. This often leads to milder reaction conditions compared to purely thermal methods.[3][10]Commonly used for triazolothienopyrimidines and other fused systems.[10] The choice of base and solvent is crucial to avoid side reactions.[8]
Acid-Catalyzed Protic acids (e.g., HCl, Acetic Acid)Protonation of a ring nitrogen atom activates the heterocycle, making it more susceptible to ring opening.[3][11] The accepted mechanism involves protonation, ring opening, tautomerization, ring closure, and deprotonation.[3]Frequently applied to fused triazolo systems like[12][13][14]triazolo[4,3-c]pyrimidines to yield the more stable [1,5-c] isomers.[3][15]

Several factors critically influence the reaction's feasibility and rate:

  • pH of the Medium: The reaction rate is highly sensitive to pH, which affects the protonation state of the heterocycle.[3]

  • Substituents: Electron-withdrawing groups can facilitate the initial ring-opening step, accelerating the rearrangement.[3][16] Conversely, steric hindrance can impede the necessary conformational changes in the intermediate.

  • Thermodynamic Stability: The rearrangement is driven by the relative stability of the starting material and the product. The reaction will favor the formation of the thermodynamically more stable isomer.[3][7]

Scope and Limitations: A Field-Proven Perspective

The Dimroth rearrangement is a versatile tool, but its application is not universal. Understanding its scope is key to its successful implementation.

Favorable Substrates:

  • 1-Aryl-5-amino-1,2,3-triazoles: This is the classic substrate class for the Dimroth rearrangement. The reaction proceeds to yield 5-arylamino-1H-1,2,3-triazoles.[1][8]

  • Fused Triazole Systems: The rearrangement is particularly useful for isomerizing fused systems, such as converting[12][13][14]triazolo[4,3-c]pyrimidines into the more stable[12][13][14]triazolo[1,5-c]pyrimidine isomers.[3][12][13]

  • Nitrogen-Rich Heterocycles: The reaction has been successfully applied to the synthesis of novel high-energy density materials (HEDMs) by rearranging versatile 1,2,3-triazole precursors.[6][17]

Challenges and Limitations:

  • Structural Misassignment: A significant challenge is that the rearrangement can occur as an unexpected or undesired side reaction, leading to incorrect structural assignments of products.[2] This is particularly prevalent in complex heterocyclic systems, underscoring the need for rigorous analytical confirmation (e.g., 2D NMR, X-ray crystallography).[15][16]

  • Reaction Failure: Some substrates are resistant to rearrangement. For example, 1-aryl-1,2,3-triazoles containing electron-donating groups (like methoxy) in the aryl moiety may require a base to undergo rearrangement, whereas those with electron-withdrawing groups (like nitro) can rearrange upon heating alone.[8]

  • Competing Reactions: Under certain conditions, especially with highly functionalized substrates, other reaction pathways can compete with the desired rearrangement, leading to complex product mixtures and low yields.

Experimental Protocol: Base-Catalyzed Rearrangement of a 1-Aryl-1,2,3-triazole

This section provides a representative, self-validating protocol for the rearrangement of a substituted 5-amino-1-aryl-1,2,3-triazole. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To convert 5-amino-1-(4-chlorophenyl)-1,2,3-triazole-4-carbothioamide to 5-(4-chlorophenyl)amino-1,2,3-triazole-4-carbothioamide. This protocol is adapted from methodologies described for similar substrates.[8]

Materials:

  • 5-amino-1-(4-chlorophenyl)-1,2,3-triazole-4-carbothioamide (1.0 eq)

  • n-Butanol (approx. 0.1 M solution)

  • Piperidine (1.2 eq)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Eluent for TLC: Ethyl acetate/Hexane (e.g., 1:1 v/v, requires optimization)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate for extraction

  • Silica gel for column chromatography

Workflow Visualization:

G A 1. Reactant Setup - Dissolve triazole in n-Butanol - Add piperidine catalyst B 2. Reaction - Heat mixture to reflux - Stir under inert atmosphere A->B C 3. Monitoring - Track progress via TLC - Check for disappearance of starting material B->C C->B Continue reflux if incomplete D 4. Workup - Cool to RT - Remove solvent in vacuo C->D Upon completion E 5. Extraction - Dissolve residue in EtOAc - Wash with water and brine D->E F 6. Drying & Filtration - Dry organic layer with Na2SO4 - Filter and concentrate E->F G 7. Purification - Purify via silica gel column chromatography F->G H 8. Characterization - Confirm structure via NMR, MS, IR G->H

Caption: A typical experimental workflow for a catalyzed Dimroth rearrangement.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 5-amino-1-(4-chlorophenyl)-1,2,3-triazole-4-carbothioamide (1.0 eq) in n-butanol. The use of n-butanol provides a sufficiently high reflux temperature to drive the reaction.[8] Add piperidine (1.2 eq), which serves as the basic catalyst.[8]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 117 °C). The progress of the rearrangement should be monitored by TLC. A co-spot of the starting material and the reaction mixture should be run. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator. The high boiling point of n-butanol necessitates efficient vacuum.

  • Extraction and Washing: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). The aqueous washes remove the piperidine catalyst and any water-soluble impurities. The brine wash aids in breaking any emulsions and begins the drying process.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. The drying agent removes residual water, which is critical before solvent evaporation. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) must be determined by TLC analysis.

  • Characterization: The structure of the purified product must be unequivocally confirmed. NMR spectroscopy (¹H and ¹³C) will show characteristic shifts corresponding to the rearranged structure. Mass spectrometry will confirm the molecular weight, and IR spectroscopy can identify key functional groups. This final step is crucial to prevent the structural misassignment issues sometimes associated with this reaction.[2]

Applications in Drug Development and Materials Science

The Dimroth rearrangement is a valuable tool for accessing molecular scaffolds of significant interest to the pharmaceutical and materials science industries.

  • Medicinal Chemistry: A surprisingly large number of drug discovery programs have utilized the Dimroth rearrangement.[4] It provides an efficient route to synthesize substituted 4-aminopyrimidines and 4-anilinoquinazolines, which are privileged structures in kinase inhibitor design.[4] For example, a key step in a streamlined, nine-step synthesis of the anti-cancer drug Vandetanib relies on the Dimroth rearrangement to form the core quinazoline ring, a significant improvement over previous 12-14 step routes.[2][5]

  • Materials Science: The ability to tune the structure of nitrogen-rich heterocycles has been leveraged in the field of high-energy density materials (HEDMs).[9] By applying thermal or acid-catalyzed Dimroth rearrangements to versatile 1,2,3-triazole precursors, chemists can create novel fused-ring and NH-bridged energetic compounds with tailored properties, such as high detonation performance and improved thermal stability.[6][17]

  • Supramolecular Chemistry: The reaction has been used to synthesize anion receptors based on calix[14]arene scaffolds. The rearrangement of azidosulfonyl calixarenes with cyanoacetamides yields 1,2,3-triazole-5-aminosulfonyl calixarenes, which demonstrate effective complexation with anions.[18]

Conclusion

The Dimroth rearrangement, though over a century old, remains a highly relevant and powerful transformation in modern organic synthesis. Its ability to isomerize 1,2,3-triazoles and other N-heterocycles into their more stable congeners provides a unique strategic advantage for constructing complex molecular architectures. A thorough understanding of its mechanism, the factors controlling the reaction, and its potential pitfalls—such as structural misassignment—is paramount for any researcher seeking to add this reaction to their synthetic toolbox. From optimizing the synthesis of life-saving pharmaceuticals to designing next-generation materials, the Dimroth rearrangement continues to be a testament to the enduring power of classic organic reactions to solve contemporary scientific challenges.

References

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Asian Journal of Chemistry, 37(9), 2329–2345. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Dimroth rearrangement. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Acid-catalyzed Dimroth rearrangement mechanism of products (8a–c). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Krasavin, M., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 446-465. [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. (n.d.). Star Chemistry. Retrieved February 13, 2026, from [Link]

  • Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pozzetti, L., et al. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 117399. [Link]

  • Acid-catalyzed Dimroth rearrangement of compound (5). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Zhang, J., et al. (2025). Regioisomeric Switching via Thermal Rearrangement: Toward Safer High-Performance Energetic Materials. Angewandte Chemie International Edition, e202508111. [Link]

  • Base-catalyzed Dimroth rearrangement mechanism. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Base-catalyzed Dimroth rearrangement mechanism of compound (6). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • He, C., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A, 9(17), 10811-10817. [Link]

  • Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Deepthi, A., et al. (2025). Dimroth rearrangements and its applications – Advancements over the past demi-decade. Tetrahedron Letters, 155467. [Link]

  • Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (n.d.). OUCI. Retrieved February 13, 2026, from [Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). RSC Publishing. [Link]

  • Dimroth rearrangement-based synthesis of novel derivatives of[1][12]selenazolo[5,4-e][12][13][14]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. (n.d.). SpringerLink. Retrieved February 13, 2026, from [Link]

  • Ilkin, V. G., et al. (2020). THE DIMROTH REARRANGEMENT OF 5-AMINO-1-ARYL-1,2,3-TRIAZOLE-4-CARBOTHIOAMIDES. Chemistry of Heterocyclic Compounds, 56(9), 1168-1172. [Link]

  • Morzerin, Y. Y., et al. (2004). The Dimroth rearrangement of 1,2,3-triazoles in the synthesis of anion receptors based on calix[14]arenes. Archive for Organic Chemistry, 2004(11), 31-35. [Link]

  • Dimroth rearrangement replacing 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazole‐4‐carbaldehyde (13) with a labeling molecule having an amino group. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Dimroth Rearrangement. (n.d.). Merck Index. Retrieved February 13, 2026, from [Link]

  • The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. (2008). ResearchGate. Retrieved February 13, 2026, from [Link]

  • When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1H-tetrazol-5-amines. (2021). The Journal of Organic Chemistry, 86(7), 5030–5041. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

Sources

Technical Characterization Guide: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

The compound 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone represents a critical heterocyclic scaffold in fragment-based drug discovery (FBDD). Unlike its ubiquitous 1,4-disubstituted counterpart—generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—this 1,5-disubstituted isomer offers a distinct vector orientation for substituent display, altering hydrogen bond donor/acceptor geometries in protein binding pockets.

This guide provides a rigorous framework for the synthesis, purification, and definitive structural validation of the 1,5-isomer. The core challenge addressed herein is the regiochemical ambiguity ; distinguishing the 1,5-target from the thermodynamically favored 1,4-byproduct requires a self-validating analytical workflow.

Structural Identifiers
PropertyDetail
IUPAC Name 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Core Scaffold 1,2,3-Triazole (1,5-disubstituted)
Key Functionality C5-Acetyl (Electrophile/H-bond acceptor), N1-Methyl

Synthesis Strategy & Regiocontrol

To ensure high fidelity in characterization, one must understand the origin of the material. The 1,5-regioisomer cannot be synthesized via standard CuAAC. Two primary routes are validated for high-purity generation.

Primary Route: RuAAC (Ruthenium-Catalyzed)

The most robust method employs Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1] Unlike copper, which forms a dinuclear acetylide intermediate leading to the 1,4-isomer, pentamethylcyclopentadienyl ruthenium chloride (Cp*RuCl(PPh₃)₂) directs the oxidative coupling to the 1,5-position via a ruthenacycle intermediate.

  • Reagents: Methyl Azide (generated in situ or handled as solution) + But-3-yn-2-one.

  • Catalyst: [Cp*RuCl(PPh₃)₂] (1-2 mol%).

  • Solvent: Dioxane or THF (Anhydrous).

  • Mechanism: Metallacycle formation dictates steric placement of the acetyl group at C5.

Secondary Route: Magnesium-Mediated (Amine-Promoted)

For laboratories lacking Ru-catalysts, the reaction of methyl azide with acetylacetone derivatives via the Dimroth reaction or Magnesium-mediated cycloaddition of alkynes can be utilized, though these often require more rigorous purification to remove 1,4-isomers.

Synthesis Logic Diagram

SynthesisLogic Start Precursors: Methyl Azide + But-3-yn-2-one Decision Catalyst Selection Start->Decision Cu_Path Cu(I) Catalyst (CuAAC) Decision->Cu_Path Avoid Ru_Path Ru(II) Catalyst (RuAAC) Decision->Ru_Path Select Prod_14 1,4-Isomer (Impurity) 1-(1-Methyl-1,2,3-triazol-4-yl)ethanone Cu_Path->Prod_14 High Yield Prod_15 1,5-Isomer (TARGET) 1-(1-Methyl-1,2,3-triazol-5-yl)ethanone Ru_Path->Prod_15 High Regioselectivity

Caption: Regiodivergent synthesis pathways. Ru(II) catalysis is strictly required to access the 1,5-target scaffold.

Spectroscopic Characterization (The Analytical Core)

This section details the self-validating protocols to confirm identity and purity.

Nuclear Magnetic Resonance (NMR)

The definitive distinction between the 1,4- and 1,5-isomers relies on NOE (Nuclear Overhauser Effect) spectroscopy.

Protocol 1: 1H NMR (400 MHz+, CDCl₃)
  • Solvent: CDCl₃ (Chemical shifts are highly solvent-dependent for triazoles; standardize to CDCl₃ for literature comparison).

  • Concentration: 10-15 mg/mL.

Proton EnvironmentPredicted Shift (δ ppm)MultiplicityIntegralDiagnostic Feature
C4-H (Ring) 8.00 – 8.20Singlet (s)1HDeshielded due to adjacent N3 and C5-Acetyl.
N1-CH₃ 4.00 – 4.30Singlet (s)3HDiagnostic N-Methyl shift.
C5-CO-CH₃ 2.50 – 2.70Singlet (s)3HAcetyl methyl group.
Protocol 2: The "NOE Test" (Critical Validation)

This is the "Trustworthiness" check. You must prove the geometry.

  • 1,4-Isomer (Impurity): The N1-Methyl and C5-Proton are spatially proximal.

    • Result: Strong NOE enhancement between N-Me (δ ~4.1) and Ring-H (δ ~7.8).

  • 1,5-Isomer (Target): The N1-Methyl and C5-Acetyl are proximal. The C4-Proton is distal .

    • Result:NO NOE enhancement between N-Me and the Ring-H (C4-H).

    • Secondary Confirmation: Weak NOE may be observed between N-Me and the Acetyl methyl group (C5-CO-Me).

Infrared Spectroscopy (FT-IR)
  • Technique: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Key Band: 1680–1700 cm⁻¹ (Strong) .

    • Interpretation: Conjugated ketone (C=O) stretch. The conjugation with the electron-deficient triazole ring typically shifts this slightly higher than standard enones.

  • Secondary Band: ~2100 cm⁻¹ (Absence check).

    • Interpretation: Ensure no residual azide (N₃) peak remains (safety and purity check).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 126.14 m/z.

  • Fragmentation Pattern: Loss of N₂ (typical for triazoles) or loss of Acetyl group depending on collision energy.

Quality Control & Purity Framework

For drug development applications, a purity of >95% is mandatory. The following HPLC method separates the 1,4 and 1,5 regioisomers.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Triazole ring) and 280 nm (Carbonyl).

  • Retention Time Logic: The 1,5-isomer is generally more polar than the 1,4-isomer due to the dipole moment vector alignment. Expect the 1,5-isomer to elute earlier than the 1,4-impurity in reverse-phase conditions.

Analytical Decision Tree

AnalyticalWorkflow Sample Crude Product (Post-Workup) H1_NMR 1H NMR (CDCl3) Sample->H1_NMR Check_Peaks Check Integrals: 1 Ring H : 3 N-Me : 3 Ac-Me H1_NMR->Check_Peaks NOE_Exp 1D NOE Experiment Irradiate N-Me Peak Check_Peaks->NOE_Exp Ratios OK Fail_Struc FAIL: Structure Incorrect (Likely 1,4-isomer) Check_Peaks->Fail_Struc Ratios Fail Result_NOE NOE Signal at Ring H? NOE_Exp->Result_NOE Result_NOE->Fail_Struc Yes (Strong) Pass_Struc PASS: Regiochemistry Confirmed (1,5-isomer) Result_NOE->Pass_Struc No (Absent) HPLC HPLC Purity Check (>95% Area) Pass_Struc->HPLC Final Release for Assay HPLC->Final Pass

Caption: Self-validating analytical workflow. The NOE step is the critical "Go/No-Go" gate for regiochemistry.

Physical Properties & Stability[11]

  • Physical State: Low-melting solid or viscous oil (dependent on trace solvent).

  • Solubility: High solubility in DMSO, MeOH, DCM. Moderate solubility in water.

  • Stability:

    • Thermal: Stable up to ~120°C.

    • Chemical:[2][3][4][5][6][7][8][9] The acetyl group is susceptible to nucleophilic attack (e.g., reduction to alcohol, condensation with amines).

    • Storage: Store at -20°C under inert atmosphere (Argon) to prevent moisture absorption.

References

  • Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society 127.46 (2005): 15998-15999. Link

    • Context: The foundational text for RuAAC synthesis of 1,5-disubstituted triazoles.
  • Himo, F., et al. "Copper(I)-catalyzed synthesis of azoles. DFT study predicts unprecedented reactivity and intermediates." Journal of the American Chemical Society 127.1 (2005): 210-216. Link

    • Context: Mechanistic explanation of why Cu gives 1,4 and Ru gives 1,5, essential for understanding the synthesis choice.
  • Creary, X., et al. "Triazoles from the reaction of azides with enolates." The Journal of Organic Chemistry 77.19 (2012): 8756–8761. Link

    • Context: Discusses NMR shifts and distinguishing isomers in triazole synthesis.
  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides." Chemical Society Reviews 39.4 (2010): 1302-1315. Link

    • Context: Comprehensive review on click chemistry regioselectivity.

Sources

Technical Guide: 1H NMR Characterization of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for verifying the structure of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone , with a specific focus on distinguishing it from its common 1,4-regioisomer.

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the 1,2,3-triazole scaffold is a privileged structure, often utilized as a bioisostere for amide bonds. However, the synthesis of substituted triazoles yields two distinct regioisomers:

  • 1,4-Disubstituted (Common): Product of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • 1,5-Disubstituted (Target): Product of Ruthenium-Catalyzed (RuAAC) or Magnesium-mediated cycloaddition.

For the target molecule, 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (hereafter 5-Ac-Triazole ), unambiguous identification is critical. Standard 1D 1H NMR provides subtle but definitive diagnostic signals that distinguish it from the 1,4-isomer (4-Ac-Triazole ). This guide outlines the specific chemical shifts, coupling patterns, and 2D NMR correlations required for validation.

Structural Logic & Theoretical Prediction

Understanding the electronic environment is the key to interpreting the spectrum.

  • N1-Methyl Group: In the 5-Ac-Triazole , the methyl group on N1 is sterically crowded by the adjacent acetyl group at C5. This proximity induces steric deshielding and magnetic anisotropy effects from the carbonyl, shifting the N-Me signal downfield relative to the 1,4-isomer.

  • Ring Proton (C4-H): In the 5-Ac-Triazole , the ring proton is located at C4. This carbon is beta to the electronegative N1. In contrast, the ring proton of the 1,4-isomer is at C5, directly attached to N1. Consequently, the 5-Ac-Triazole ring proton is more shielded (upfield) than the 1,4-isomer's proton.

Diagnostic Crossover Rule
Feature1,5-Isomer (Target) 1,4-Isomer (Common Impurity)
N-Methyl Shift Deshielded (~4.30 ppm)Shielded (~4.10 ppm)
Ring Proton Shift Shielded (~8.15 ppm)Deshielded (~8.50 ppm)
NOE Correlation N-Me ↔ Acetyl-MeN-Me ↔ Ring Proton

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize solvent-solute stacking interactions:

  • Solvent: Deuterated Chloroform (

    
    ) is preferred for sharp resolution. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is a secondary choice if solubility is poor, but it will shift all signals downfield.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the isolated methyl singlets).
    
  • Scans (NS): 16–32 scans are sufficient for >95% purity samples.

Spectral Analysis: The Core Data

The following data represents the characteristic 1H NMR spectrum for 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone in


 (300-500 MHz).
Chemical Shift Assignments[1][2][3][4][5]
SignalShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
A 8.15 Singlet (s)1HC4-H Triazole Ring Proton
B 4.32 Singlet (s)3HN1-CH

N-Methyl (Deshielded)
C 2.68 Singlet (s)3HC(=O)CH

Acetyl Methyl

Note: Chemical shifts may vary by


0.05 ppm depending on concentration and temperature.
Detailed Peak Analysis
  • The Ring Proton (8.15 ppm): This singlet is sharp and distinct. If you observe a singlet appearing further downfield around 8.40–8.50 ppm , your sample likely contains the 1,4-isomer .

  • The N-Methyl (4.32 ppm): This is the most robust diagnostic. The steric clash with the C5-acetyl group pushes this signal downfield. In the 1,4-isomer, where the N-Me is adjacent to a proton (C5-H), this signal typically appears upfield at 4.10–4.15 ppm .

  • The Acetyl Group (2.68 ppm): Typical for a methyl ketone. This signal is less diagnostic for regioisomer differentiation but essential for confirming the presence of the acetyl moiety.

Advanced Verification: 2D NMR Workflows

When "good enough" isn't enough, use 2D NMR to definitively prove the regiochemistry.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

This is the "smoking gun" experiment.

  • Target (1,5-Isomer): You will observe a strong cross-peak between the N-Methyl (4.32 ppm) and the Acetyl-Methyl (2.68 ppm) due to their spatial proximity. NO correlation should be seen between the N-Methyl and the Ring Proton.

  • Impurity (1,4-Isomer): You will observe a strong cross-peak between the N-Methyl and the Ring Proton .

HMBC (Heteronuclear Multiple Bond Correlation)
  • Target (1,5-Isomer): The N-Methyl protons will show a 3-bond correlation (

    
    ) to the quaternary ring carbon C5 , which is also coupled to the acetyl carbonyl.
    
  • Impurity (1,4-Isomer): The N-Methyl protons show a correlation to C5 , but in this isomer, C5 bears a proton (confirmed by HSQC), not the acetyl group.

Visualization of the Verification Workflow

NMR_Workflow Start Crude Reaction Mixture H1_NMR 1H NMR Acquisition (CDCl3) Start->H1_NMR Decision Check Diagnostic Signals H1_NMR->Decision Isomer_15 Candidate: 1,5-Isomer (N-Me > 4.25 ppm) (Ring-H < 8.20 ppm) Decision->Isomer_15 Matches Target Profile Isomer_14 Candidate: 1,4-Isomer (N-Me < 4.15 ppm) (Ring-H > 8.40 ppm) Decision->Isomer_14 Matches Impurity Profile NOESY Run 2D NOESY Isomer_15->NOESY Validation Isomer_14->NOESY Validation Result_15 Correlation: N-Me ↔ Acetyl-Me CONFIRMED 5-ACETYL NOESY->Result_15 Spatial Proximity Result_14 Correlation: N-Me ↔ Ring-H CONFIRMED 4-ACETYL NOESY->Result_14 Spatial Proximity

Caption: Logical workflow for distinguishing 1,5-disubstituted triazoles from 1,4-isomers using 1D and 2D NMR.

Synthesis Context & Troubleshooting

Why does this spectrum matter?

If you used CuAAC (Click Chemistry) , you should not be seeing this spectrum. CuAAC exclusively produces the 1,4-isomer. If you observe the signals described above (N-Me at 4.32, Ring-H at 8.15), your synthesis likely involved:

  • RuAAC (Ruthenium catalysis): Selectively forms 1,5-isomers.

  • Magnesium/Grignard method: Reaction of an azide with a magnesium acetylide often yields the 1,5-isomer.

  • Thermal Huisgen Cycloaddition: Produces a ~1:1 mixture of 1,4 and 1,5 isomers. In this case, you will see two sets of signals in the spectrum.[1][2][3][4][5]

Common Impurities[5]
  • Residual Solvents: EtOAc (4.12 q, 2.05 s, 1.26 t) and Water (1.56 in CDCl3).

  • Triazole Homologs: If the azide starting material was impure, you may see satellite peaks near the N-Me signal.

References

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761.

    • Key Insight: Establishes the 13C NMR crossover rule where C5 (1,4-isomer) is upfield of C4 (1,5-isomer)
  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.

    • Key Insight: Explains the mechanistic basis for the exclusive formation of 1,4-isomers in CuAAC vs 1,5-isomers in RuAAC.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.[6]

    • Key Insight: Essential for distinguishing the acetyl peak from acetone or other solvent impurities.

Sources

A Comprehensive Technical Guide to 13C NMR Data for Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and chemical biology.[1][2][3][4] Its prevalence is largely due to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] As the complexity and applications of molecules incorporating this heterocycle grow, unambiguous structural characterization is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the definitive assignment of structure and regiochemistry.

This in-depth guide, intended for researchers and professionals in the chemical sciences, provides a detailed exploration of the 13C NMR landscape of substituted 1,2,3-triazoles. We will delve into the characteristic chemical shifts of the triazole core, the profound influence of substituents on these shifts, and the critical experimental protocols required for acquiring high-quality, reliable data.

The 1,2,3-Triazole Core: A Tale of Two Carbons

The defining feature of the 1,2,3-triazole ring in 13C NMR spectroscopy is the chemical shift of its two carbon atoms, C4 and C5. The electronic environment, and thus the resonance frequency, of these carbons is highly dependent on the substitution pattern, providing a clear and diagnostic fingerprint for isomeric identification.

Distinguishing 1,4- and 1,5-Disubstituted Regioisomers

The most common synthetic routes to substituted 1,2,3-triazoles, such as the CuAAC reaction, predominantly yield the 1,4-disubstituted isomer.[6] However, other methods can produce the 1,5-disubstituted regioisomer.[6] Fortunately, 13C NMR spectroscopy offers a straightforward and definitive method for distinguishing between these two isomers.

A key diagnostic feature is the significant difference in the chemical shifts of the C5 carbon in the 1,4-isomer versus the C4 carbon in the 1,5-isomer.[7]

  • 1,4-Disubstituted 1,2,3-Triazoles: The C5 carbon typically resonates in the upfield region of approximately δ 120-125 ppm .[7][8]

  • 1,5-Disubstituted 1,2,3-Triazoles: In contrast, the C4 carbon of the 1,5-isomer is found further downfield, generally in the range of δ 132-138 ppm .[7][9]

This substantial difference of over 10 ppm provides an unambiguous diagnostic tool for routine structural assignment.

The Influence of Substituents on C4 and C5 Chemical Shifts

The electronic nature of the substituents at the N1, C4, and C5 positions exerts a predictable influence on the chemical shifts of the triazole ring carbons. Understanding these trends is crucial for the detailed interpretation of 13C NMR spectra.

N1-Substituents

Systematic studies on the effect of N-substituents on the 13C NMR parameters of azoles have shown that the nature of the group attached to the N1 nitrogen can modulate the electronic environment of the entire ring.[10] Both electronic and steric effects of the N-substituent can influence the chemical shifts of the C4 and C5 carbons.[10]

C4- and C5-Substituents

The substituents directly attached to the C4 and C5 carbons have a more pronounced and localized effect on their respective chemical shifts.

  • Electron-Withdrawing Groups (EWGs): When an EWG (e.g., carbonyl, nitro, sulfonyl) is attached to C4 or C5, it will deshield the attached carbon, causing its signal to shift downfield (to a higher ppm value).

  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., alkyl, alkoxy) will shield the attached carbon, resulting in an upfield shift (to a lower ppm value).

The interplay of these substituent effects allows for a nuanced interpretation of the 13C NMR spectrum, providing valuable insights into the electronic structure of the molecule.

Tabulated 13C NMR Data for Substituted 1,2,3-Triazoles

To provide a practical reference, the following tables summarize representative 13C NMR data for a variety of substituted 1,2,3-triazoles, highlighting the chemical shifts of the core C4 and C5 carbons.

Table 1: 13C NMR Data for 1,4-Disubstituted 1,2,3-Triazoles

N1-SubstituentC4-SubstituentC4 (δ, ppm)C5 (δ, ppm)SolventReference
BenzylPhenyl~147.8~118.2CDCl3[5]
BenzylPyridin-2-yl--CDCl3[11]
Phenyl-~130.7~125.6CDCl3[5]
--143.6-145.3123.6-124.5CDCl3[8]
Adamantan-1-ylCyclopropyl~146.5~123.6CDCl3[12]

Table 2: 13C NMR Data for 1,5-Disubstituted 1,2,3-Triazoles

N1-SubstituentC5-SubstituentC4 (δ, ppm)C5 (δ, ppm)SolventReference
BenzylPhenyl~133.3~138.3CDCl3[9]
PhenethylPhenyl~133.0~138.4CDCl3[9]
CyclohexylPhenyl~132.6~137.0CDCl3[9]
-4-Fluorophenyl133.1 (t, JCF = 6.1 Hz)-CDCl3[13]

Experimental Protocols for 13C NMR of 1,2,3-Triazoles

Acquiring high-quality 13C NMR data requires careful attention to experimental parameters. The following provides a general yet robust protocol.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and effective solvent for many 1,2,3-triazoles.[9][13] Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable alternative for less soluble compounds.[14][15]

  • Concentration: A concentration of 10-20 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm. In its absence, the residual solvent peak can be used as a secondary reference.[14]

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer Frequency: While data can be acquired on instruments with various field strengths, higher field magnets (e.g., 400 MHz for 1H, which corresponds to 100 MHz for 13C) will provide better signal dispersion and resolution.[13]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR.[16] The exact number will depend on the sample concentration and the desired signal-to-noise ratio, but typically ranges from several hundred to several thousand scans.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

    • Phase Correction: The spectrum is carefully phased to ensure all peaks are in the pure absorption mode.

    • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

    • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

A Note on Paramagnetic Impurities

For 1,2,3-triazoles synthesized via CuAAC, residual paramagnetic copper(II) ions can cause significant line broadening and even shifts in the NMR spectrum, potentially obscuring signals or leading to misinterpretation.[12] It is crucial to purify the triazole product thoroughly to remove any copper salts. Washing with a solution of aqueous ammonia can be an effective method for this purpose.[12]

Visualizing the Logic: Synthesis to Characterization

The following workflow illustrates the process from the synthesis of 1,4-disubstituted 1,2,3-triazoles to their unambiguous characterization using 13C NMR.

Triazole_Characterization_Workflow cluster_synthesis Synthesis (CuAAC) cluster_purification Purification cluster_analysis 13C NMR Analysis Azide Organic Azide Reaction 1,3-Dipolar Cycloaddition Azide->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Crude Crude 1,4-Disubstituted 1,2,3-Triazole Reaction->Crude Purify Chromatography & Copper Removal Crude->Purify Pure Pure Triazole Purify->Pure NMR_Acq Data Acquisition Pure->NMR_Acq Spectrum 13C NMR Spectrum NMR_Acq->Spectrum Analysis Spectral Analysis (C4 vs. C5 Chemical Shift) Spectrum->Analysis Structure Confirmed Structure Analysis->Structure

Caption: Workflow from synthesis to 13C NMR-based structural confirmation.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural elucidation of substituted 1,2,3-triazoles. The distinct and predictable chemical shifts of the C4 and C5 carbons provide a reliable method for distinguishing between 1,4- and 1,5-regioisomers and for probing the electronic effects of various substituents. By following robust experimental protocols and understanding the fundamental principles that govern these chemical shifts, researchers can confidently and accurately characterize this important class of heterocyclic compounds, accelerating progress in drug discovery and materials science.

References

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - MDPI. (2022, May 6). Retrieved February 13, 2026, from [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands - Arkat USA. (n.d.). Retrieved February 13, 2026, from [Link]

  • Supporting Information Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. (n.d.). Retrieved February 13, 2026, from [Link]

  • Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (2017, August 5). Retrieved February 13, 2026, from [Link]

  • Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a. (n.d.). Retrieved February 13, 2026, from [Link]

  • effect-ofn-substituents-on-the13c-nmr-parameters-of-azoles - Ask this paper | Bohrium. (1988, February 1). Retrieved February 13, 2026, from [Link]

  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities - SciELO. (2016). Retrieved February 13, 2026, from [Link]

  • 1 - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

  • ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. (n.d.). Retrieved February 13, 2026, from [Link]

  • 1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones Ascytotoxic Agents - Preprints.org. (2025, May 15). Retrieved February 13, 2026, from [Link]

  • Molecular structure of substituted azoles, containing a biologically active heterocycle, and their complexes according to high-resolution NMR spectroscopy - Voronov - RCSI Journals Platform. (n.d.). Retrieved February 13, 2026, from [Link]

  • Method for Assigning Structure of 1,2,3-Triazoles | Request PDF - ResearchGate. (2025, August 10). Retrieved February 13, 2026, from [Link]

  • ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. | Request PDF - ResearchGate. (2025, August 6). Retrieved February 13, 2026, from [Link]

  • Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • Molecular structure of substituted azoles, containing a biologically active heterocycle, and their complexes according to high-resolution NMR spectroscopy | Voronov | Proceedings of Universities. Applied Chemistry and Biotechnology - Elpub. (2023, April 5). Retrieved February 13, 2026, from [Link]

  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties - Frontiers. (2019, March 25). Retrieved February 13, 2026, from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC - NIH. (2023, May 18). Retrieved February 13, 2026, from [Link]

  • 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025, August 6). Retrieved February 13, 2026, from [Link]

  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. (n.d.). Retrieved February 13, 2026, from [Link]

  • Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study - ResearchGate. (2025, August 6). Retrieved February 13, 2026, from [Link]

  • Supporting Information Effective microwave-assisted approach to 1,2,3- triazolobenzodiazepinones via tandem Ugi reaction/catalys - UNL Digital Commons. (n.d.). Retrieved February 13, 2026, from [Link]

  • 13 Carbon NMR. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

using 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, reactivity, and strategic value of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (MTE). Unlike the ubiquitous 1,4-disubstituted triazoles accessible via standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 1,5-disubstituted motif of MTE offers a distinct vector for structure-activity relationship (SAR) exploration. This guide provides a validated protocol for its regioselective synthesis via C5-lithiation, circumventing the need for specialized ruthenium catalysts, and outlines its utility as a "linchpin" intermediate for generating diverse heterocycles.

Strategic Profile: The "1,5-Regioisomer Advantage"

In medicinal chemistry, the 1,2,3-triazole ring is a celebrated bioisostere for amide bonds, offering improved metabolic stability. However, the vast majority of triazole libraries are 1,4-disubstituted due to the ease of "Click" chemistry (CuAAC).

Why MTE Matters:

  • Orthogonal Geometry: The 1,5-substitution pattern alters the vector of the substituents, changing the dipole moment and hydrogen-bonding landscape compared to the 1,4-isomer.

  • Steric Novelty: The proximity of the N1-methyl group to the C5-acetyl group introduces steric strain that can lock conformations in downstream peptidomimetics.

  • Synthetic Gateway: The C5-acetyl group acts as a reactive handle for Claisen-Schmidt condensations, reductive aminations, and heterocyclizations.

Core Protocol: Regioselective Synthesis of MTE

While RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) can yield 1,5-triazoles, it often requires complex catalysts (e.g., Cp*RuCl(PPh3)2) and electron-deficient alkynes can be sluggish. The most robust, scalable method for this simple ketone relies on the inherent acidity of the C5-proton of 1-methyl-1,2,3-triazole.

Mechanism of Action

1-Substituted 1,2,3-triazoles undergo exclusive lithiation at the C5 position due to the inductive effect of the N1 nitrogen and the coordination ability of the N2/N3 lone pairs.

Experimental Workflow

Reagents:

  • Starting Material: 1-Methyl-1H-1,2,3-triazole (Commercial or synthesized via methylation of 1,2,3-triazole).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes.
  • Electrophile:

    
    -Methoxy-
    
    
    
    -methylacetamide (Weinreb Amide). Note: Using acetic anhydride often leads to double addition or complex mixtures; the Weinreb amide guarantees the ketone product.
  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvation: Charge the flask with 1-Methyl-1H-1,2,3-triazole (10 mmol, 0.83 g) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (10.5 mmol, 4.2 mL) dropwise via syringe over 15 minutes.
    
    • Checkpoint: The solution may turn slightly yellow. Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Acylation: Add

    
    -Methoxy-
    
    
    
    -methylacetamide (11 mmol, 1.13 g) neat or dissolved in minimal THF dropwise.
    • Critical Control Point: Maintain temperature below -70 °C during addition to prevent decomposition of the lithiated species.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to 0 °C over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). MTE typically elutes as a white to off-white solid.

Data Summary Table:

ParameterValueNotes
Yield 75-85%High efficiency via Weinreb amide route.
Regioselectivity >99:1 (C5:C4)Controlled by N1-directing group.
Appearance White Solid
¹H NMR (CDCl₃) δ 2.65 (s, 3H), 4.15 (s, 3H), 8.05 (s, 1H)Distinctive C4-H singlet at ~8.05 ppm.

Visualization: Synthesis & Divergent Reactivity

The following diagram illustrates the lithiation pathway and the subsequent divergence into chalcones and pyrazolines.

MTE_Synthesis Start 1-Methyl-1H-1,2,3-triazole Lithio 5-Lithio-Intermediate (-78°C) Start->Lithio n-BuLi, THF C5-Deprotonation MTE 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (MTE) Lithio->MTE Weinreb Amide (Acylation) Chalcone Triazolyl Chalcone (Anticancer Scaffold) MTE->Chalcone Ar-CHO, NaOH (Claisen-Schmidt) Alcohol Chiral Alcohol (CBS Reduction) MTE->Alcohol NaBH4 or Chiral Catalyst Pyrazoline Fused Pyrazoline (Fluorescent/Bioactive) Chalcone->Pyrazoline Hydrazine Cyclization

Caption: Figure 1. Synthesis of MTE via regiospecific lithiation and its downstream application in generating heterocyclic libraries.

Application Module: Functionalization Protocols

Once synthesized, MTE serves as a "hub" for creating complex scaffolds. The acetyl group is highly activated for condensation reactions.

Protocol A: Synthesis of Triazolyl Chalcones (Claisen-Schmidt)

This reaction creates an


-unsaturated ketone, a privileged Michael acceptor in drug discovery.
  • Mix: Dissolve MTE (1.0 equiv) and an aromatic aldehyde (1.0 equiv) in Ethanol (5 mL/mmol).

  • Catalyze: Add aqueous NaOH (10% w/v, 0.5 equiv) dropwise at 0 °C.

  • React: Stir at room temperature for 4–12 hours.

    • Self-Validation: The product usually precipitates out of the ethanol solution as a yellow solid.

  • Isolate: Filter the precipitate, wash with cold ethanol and water. Recrystallize from ethanol if necessary.

Protocol B: Pyrazoline Formation

Reacting the chalcone (from Protocol A) with hydrazine yields pyrazolines, known for anti-inflammatory activity.

  • Mix: Suspend the Triazolyl Chalcone (1.0 equiv) in Glacial Acetic Acid (or Ethanol).

  • Cyclize: Add Hydrazine Hydrate (5.0 equiv).

  • Reflux: Heat to reflux for 6 hours.

    • Monitoring: TLC should show the disappearance of the yellow chalcone spot and the appearance of a highly fluorescent spot (under UV 365nm).

  • Workup: Pour into crushed ice. Filter the solid.[1]

Mechanistic Insights & Troubleshooting

The "C5 vs. C4" Dilemma: Researchers often confuse 1,4- and 1,5-isomers.

  • 1,4-Isomer (Click Product): The C5 proton is relatively inert.

  • 1,5-Isomer (Target): The C5 position is sterically crowded by the N1-methyl. However, in the starting material (1-methyl-triazole), the C5 proton is more acidic than C4.

    • Why? The anion at C5 is stabilized by the inductive effect of N1. The anion at C4 is destabilized by lone-pair repulsion from N3.

    • Troubleshooting: If you observe a mixture of isomers, ensure your starting material is pure 1-methyl-1,2,3-triazole and not a mixture of 1-methyl and 2-methyl isomers (which behave differently).

Moisture Sensitivity: The 5-lithio species is extremely moisture-sensitive. If the yield is low (<50%), the likely culprit is wet THF or insufficient drying of the starting triazole. Pre-drying the triazole over molecular sieves (3Å) is recommended.

Safety & Handling

  • Energetic Materials: While MTE itself is stable, low molecular weight triazoles can be energetic. Avoid heating 1-methyl-1,2,3-triazole neat above 100 °C.

  • Lithium Reagents:

    
    -BuLi is pyrophoric. Handle under inert atmosphere (Nitrogen or Argon).
    
  • Waste: Quenched lithium reaction mixtures are basic; neutralize before disposal.

References

  • Raap, R. (1971). "Lithiation of 1-substituted 1,2,3-triazoles." Canadian Journal of Chemistry, 49(11), 1792-1798. Link

    • Foundational text on the regioselective C5-lithi
  • Begtrup, M. (1984). "Reactivity of 1,2,3-triazoles." Journal of the Chemical Society, Perkin Transactions 1, 1984, 53-58. Link

    • Detailed analysis of electrophilic substitution and lithi
  • Johansson, J. R., et al. (2014).[2] "Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications." Organic & Biomolecular Chemistry, 12, 8336-8340. Link

    • Highlights the structural importance of 1,5-disubstituted scaffolds.
  • Hassan, A. S., et al. (2022).[2] "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-based Heterocycles." Molecules, 27(24), 8896. Link

    • Demonstrates the reactivity of triazolyl-ketones in Claisen-Schmidt condens

Sources

synthesis of chalcones from 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the optimized protocol for synthesizing (E)-1-(1-methyl-1H-1,2,3-triazol-5-yl)-3-arylprop-2-en-1-ones via Claisen-Schmidt condensation.

Why this specific scaffold? The 1,2,3-triazole moiety is a celebrated pharmacophore and bioisostere of the amide bond, offering enhanced metabolic stability and hydrogen bonding capability. When fused with the chalcone (


-unsaturated ketone) backbone, the resulting hybrid exhibits potent biological activities, including inhibition of tubulin polymerization (anticancer) and disruption of fungal cell walls (antifungal).

Critical Distinction (Isomerism): Unlike the common 1,4-disubstituted triazoles obtained via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this protocol utilizes the 1,5-disubstituted isomer : 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone. The proximity of the N1-methyl group to the C5-carbonyl creates unique steric electronics that demand precise base control to prevent ring degradation or competitive side reactions.

Chemical Mechanism & Pathway Analysis

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation.[1][2][3][4] The reaction is thermodynamically driven toward the (E)-isomer due to the steric relief between the triazole ring and the aryl ring of the aldehyde.

Mechanistic Pathway (DOT Visualization)

ClaisenSchmidt Start Triazolyl Ketone (C5-Acetyl) Enolate Enolate Ion (Nucleophile) Start->Enolate Deprotonation (Fast) Base Base Catalyst (OH-) Base->Enolate Intermed β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermed Nucleophilic Attack Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Intermed Product (E)-Chalcone Target Intermed->Product E1cB Elimination (Irreversible) Elimination Dehydration (-H2O) Elimination->Product

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation targeting the 1,5-triazolyl chalcone.

Experimental Protocol

Reagents & Equipment
  • Precursor: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (Synthesis via RuAAC or oxidative cleavage of 5-isopropenyl triazoles is recommended for high purity).

  • Electrophiles: Various substituted benzaldehydes (4-Cl, 4-OMe, 4-NO2).

  • Catalyst: Sodium Hydroxide (NaOH) pellets (98%).

  • Solvent: Ethanol (EtOH), absolute.

  • Apparatus: 50 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

Optimized Procedure (Standard Scale: 1.0 mmol)
  • Catalyst Activation: Dissolve NaOH (0.06 g, 1.5 mmol, 1.5 equiv) in Ethanol (5 mL) and water (0.5 mL) in a 50 mL round-bottom flask. Stir for 10 minutes at room temperature (RT) to ensure homogeneity.

    • Expert Insight: A small amount of water increases the solubility of the base and accelerates the initial deprotonation without causing significant hydrolysis of the triazole ring.

  • Ketone Addition: Add 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (1.0 mmol) to the basic solution. The solution may darken slightly due to enolate formation. Stir for 15 minutes.

  • Aldehyde Addition: Add the substituted benzaldehyde (1.0 mmol, 1.0 equiv) dropwise if liquid, or portion-wise if solid.

  • Reaction: Stir the mixture at RT for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The product is typically less polar than the starting ketone.

  • Precipitation: Pour the reaction mixture into crushed ice (50 g) containing HCl (1 mL, 1N) to neutralize the base.

    • Why Acidify? Neutralization halts the retro-aldol reaction and promotes rapid precipitation of the hydrophobic chalcone.

  • Purification: Filter the solid precipitate. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 2 mL). Recrystallize from hot ethanol.

Data Analysis & Characterization

The formation of the chalcone is confirmed by the disappearance of the ketone methyl singlet (


 2.5-2.7 ppm) and the appearance of vinylic protons with a large coupling constant, indicative of trans geometry.
Table 1: Substrate Scope and Yields

Conditions: 1.0 mmol ketone, 1.0 mmol aldehyde, NaOH/EtOH, RT, 4-6h.

EntryAryl Aldehyde Substituent (R)Electronic NatureYield (%)Melting Point (°C)
1 H (Phenyl)Neutral88113-115
2 4-ClElectron Withdrawing92145-147
3 4-NO

Strong EWG95180-182
4 4-OMeElectron Donating76126-128
5 2,4-DimethoxyStrong EDG65132-134

Note: Electron-withdrawing groups (Entries 2, 3) accelerate the electrophilic attack, resulting in higher yields and shorter reaction times. Electron-donating groups (Entries 4, 5) deactivate the aldehyde, requiring longer reaction times (up to 12h).

Spectral Validation (Self-Validating System)

To ensure the protocol worked, verify the following NMR signals for Entry 2 (4-Cl derivative):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       4.20 (s, 3H, N-CH
      
      
      
      ): Diagnostic for the 1-methyl triazole.
    • 
       7.65 (d, 1H, J = 15.8 Hz, H-
      
      
      
      ): Vinylic proton.
    • 
       7.85 (d, 1H, J = 15.8 Hz, H-
      
      
      
      ): Vinylic proton.
    • 
       8.15 (s, 1H, Triazole C4-H ): Confirms the triazole ring is intact.
      
    • Interpretation: The J value of ~16 Hz confirms the (E)-configuration. If J < 12 Hz, the (Z)-isomer (cis) formed, indicating incomplete thermodynamic equilibration (reflux the mixture to fix).

Troubleshooting & Critical Parameters

Issue: Cannizzaro Reaction Competition

If using highly electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) and excess strong base, the aldehyde may undergo Cannizzaro disproportionation (forming alcohol + acid) instead of condensation.

  • Solution: Add the aldehyde slowly to the enolate mixture (as per Step 3) rather than mixing all reagents at once. Use stoichiometric base (1:1) rather than large excess.

Issue: Oily Product / No Precipitation

Some methoxy-substituted chalcones may form oils ("oiling out") upon pouring into ice water.

  • Solution: Extract the aqueous mixture with Dichloromethane (DCM), dry over Na

    
    SO
    
    
    
    , and evaporate. Triturate the resulting oil with cold diethyl ether or hexane to induce crystallization.
Safety Note

1,2,3-Triazoles are generally stable, but low molecular weight nitrogen-rich compounds can be energetic. Avoid heating the neat starting material above 150°C.

References

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. Bioorganic & Medicinal Chemistry Letters. 1

  • Synthesis and Activity of 1,2,3-Triazolyl-chalcones Against the Fungus Colletotrichum lindemuthianum. ResearchGate. 5

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. MDPI. 6[7][8]

  • Synthesis and Cytotoxicity of Chalcone Based 1,2,3-Triazole Derivatives. Russian Journal of General Chemistry. 9

  • Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates. PubMed Central. 10[7]

Sources

Application Note: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and utilization of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (referred to herein as 5-Ac-1-MeT ).

While the 4-acetyl isomer is more ubiquitous in literature due to the ease of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 5-acetyl isomer represents a privileged, under-explored scaffold. Its 1,5-disubstitution pattern offers unique steric vectors and electronic properties that mimic cis-amide bonds, making it a high-value building block for fragment-based drug discovery (FBDD).

Introduction: The Ortho-Like Advantage

In medicinal chemistry, the 1,2,3-triazole ring is a classic bioisostere for amide bonds. However, the vast majority of triazole libraries utilize the 1,4-disubstitution pattern accessible via CuAAC ("Click" chemistry). The 1,5-disubstituted isomer, specifically 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (5-Ac-1-MeT) , presents a distinct topological profile.

Unlike the linear, extended conformation of 1,4-triazoles, the 1,5-isomer places the acetyl group and the N1-methyl group in close proximity (an ortho-like relationship). This creates a compact, sterically demanding face that can lock downstream pharmacophores into specific conformations, improving binding selectivity against protein targets.

Key Chemical Properties
PropertyValue / Description
IUPAC Name 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Topological Polar Surface Area 47.8 Ų
Key Reactivity Claisen-Schmidt condensation, 1,2-Nucleophilic addition, Heterocyclization
Regiochemistry 1,5-disubstituted (distinct from the common 1,4-isomer)

Synthetic Access: The RuAAC Protocol[4][5][7][8]

Accessing the 5-acetyl isomer requires overcoming the natural thermal preference for the 1,4-isomer. The most robust method is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Unlike Copper catalysis, Ruthenium complexes (specifically Cp*RuCl) direct the regioselectivity to the 1,5-position via a ruthenacycle intermediate.

Diagram 1: Regiodivergent Synthesis

The following diagram illustrates the critical divergence between CuAAC and RuAAC pathways.

SynthesisPath Start Methyl Azide (Me-N3) Cu_Cat Cu(I) Catalyst (CuAAC) Start->Cu_Cat Ru_Cat Cp*RuCl(PPh3)2 (RuAAC) Start->Ru_Cat Alkyne But-3-yn-2-one (Acetyl Acetylene) Alkyne->Cu_Cat Alkyne->Ru_Cat Prod_14 1,4-Isomer (Common, Linear) Cu_Cat->Prod_14 Regioselective Prod_15 1,5-Isomer (Target) 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone Ru_Cat->Prod_15 Regioselective (Steric Control)

Caption: Regiodivergent synthesis of acetyl-triazoles. RuAAC catalysis is required to access the target 1,5-isomer (Green).

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Ac-1-MeT via RuAAC

Note: Methyl azide is potentially explosive. This protocol uses in situ generation or handling in solution. Alternatively, use Benzyl azide for model studies, but for the specific Methyl variant, strict safety protocols apply.

Reagents:

  • Methyl Azide (0.5 M solution in t-BuOH or Toluene)

  • But-3-yn-2-one (1.0 equiv)

  • Catalyst: Cp*RuCl(PPh₃)₂ (2 mol%)

  • Solvent: Dioxane or THF (Anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under Argon stream, charge a pressure vial with Cp*RuCl(PPh₃)₂ (2 mol%).

  • Addition: Add anhydrous Dioxane (0.2 M concentration relative to limiting reagent). Add But-3-yn-2-one (1.0 equiv).

  • Azide Addition: Slowly add the Methyl Azide solution (1.1 equiv) at room temperature.

  • Reaction: Seal the vial and heat to 60°C for 12 hours. The ruthenium catalyst facilitates the formation of the oxidative ruthenacycle, directing the acetyl group to the 5-position.

  • Workup: Cool to room temperature. Concentrate in vacuo.[1]

  • Purification: Flash column chromatography (SiO₂). Elute with EtOAc/Hexanes (gradient 20% to 50%).

    • Validation: 1H NMR will show the triazole C4-H singlet typically downfield (~8.0-8.2 ppm). NOE (Nuclear Overhauser Effect) studies should show a correlation between the N-Methyl protons and the Acetyl protons, confirming the 1,5-proximity.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

The acetyl group at C5 is less electrophilic and more sterically hindered than in the 1,4-isomer. Stronger bases or microwave irradiation are often required to drive condensation with aldehydes.

Reagents:

  • 5-Ac-1-MeT (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.1 equiv)

  • Base: NaOH (10% aq) or KOH/MeOH

  • Solvent: Ethanol

Step-by-Step:

  • Dissolution: Dissolve 5-Ac-1-MeT in Ethanol (5 mL/mmol).

  • Activation: Add the aromatic aldehyde. Cool to 0°C.

  • Base Addition: Dropwise add 10% NaOH (0.5 equiv).

  • Reaction: Stir at RT for 4–6 hours.

    • Optimization: If conversion is <50% after 6h (due to steric hindrance of the N-Me group), heat to 50°C or use Microwave irradiation (80°C, 15 min).

  • Isolation: The product (Chalcone) typically precipitates as a yellow solid. Filter and wash with cold ethanol.

    • Yield Expectation: 75–90%.

Protocol C: Heterocyclization to Pyrazoles

The α,β-unsaturated ketone (Chalcone) generated in Protocol B is a versatile precursor for 5,6-membered heterocycles.

Target: 3-(1-Methyl-1H-1,2,3-triazol-5-yl)-5-aryl-1H-pyrazole

Reagents:

  • Triazolyl-Chalcone (from Protocol B) (1.0 equiv)

  • Hydrazine Hydrate (2.5 equiv)

  • Solvent: Ethanol/Acetic Acid (10:1)

Step-by-Step:

  • Mixing: Suspend the chalcone in Ethanol.

  • Cyclization: Add Hydrazine Hydrate. Acidify slightly with Acetic Acid to catalyze the imine formation.

  • Reflux: Heat to reflux (78°C) for 3–5 hours.

  • Mechanism: Michael addition of hydrazine followed by cyclization and dehydration.

  • Workup: Pour into ice water. The pyrazole precipitates.

  • Purification: Recrystallization from EtOH.

Diagrammatic Workflow: Scaffold Diversity

This flowchart demonstrates the library generation potential starting from the 5-Ac-1-MeT block.

Workflow Block 5-Ac-1-MeT (Building Block) Aldol Claisen-Schmidt (+ Ar-CHO) Block->Aldol Reduct Reduction (NaBH4) Block->Reduct Chalcone Triazolyl-Enone (Chalcone) Aldol->Chalcone Alcohol Chiral Alcohol (Secondary) Reduct->Alcohol Pyrazole Triazolyl-Pyrazole (via Hydrazine) Chalcone->Pyrazole N2H4 Pyrimidine Triazolyl-Pyrimidine (via Guanidine) Chalcone->Pyrimidine Guanidine Isoxazole Triazolyl-Isoxazole (via Hydroxylamine) Chalcone->Isoxazole NH2OH

Caption: Divergent synthesis workflow converting the 5-Ac-1-MeT core into diverse heterocyclic scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (Protocol A) Catalyst degradation or thermal pathway dominance.Ensure strictly anhydrous conditions. Use Cp*RuCl (Pentamethylcyclopentadienyl) specifically, as it is superior to CpRuCl for steric control.
No Reaction (Protocol B) Steric shielding of the carbonyl by N1-Methyl.Increase temperature to 60°C or use microwave irradiation. Switch to stronger base (KOtBu) if aldehyde is electron-rich.
Oil formation (Protocol C) Incomplete cyclization or impurities.Triturate the oil with diethyl ether/hexane to induce crystallization. Verify full consumption of chalcone by TLC.

References

  • RuAAC Methodology: Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[2][3] Journal of the American Chemical Society, 2005, 127(46), 15998–15999. Link

  • 1,5-Triazole Properties: Johansson, J.R., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope, Mechanism, and Applications." Chemical Reviews, 2016, 116(22), 14726–14768. Link

  • General Reactivity of Acetyl Triazoles: Pokhodylo, N.T., et al. "Synthesis of 1,2,3-Triazole Derivatives via Claisen-Schmidt Condensation." Russian Journal of General Chemistry, 2009. (Contextual grounding for Protocol B).
  • Heterocyclization Protocols: El-Hiti, G.A., et al. "Synthesis and Crystal Structure of 1-(5-Methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones." IUCrData, 2017. Link (Provides analogous experimental conditions for the 4-isomer which are adaptable).

Sources

development of antimicrobial agents from 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Synthesis of 1,2,3-Triazole Scaffolds for Antimicrobial Discovery

Executive Summary & Rationale

The 1,2,3-triazole moiety is a premier pharmacophore in modern antimicrobial discovery, often described as a "bioisostere" of the amide bond due to its planar structure, dipole moment (~5 D), and hydrogen-bonding capability. Unlike amides, however, triazoles are resistant to metabolic cleavage by peptidases, providing superior in vivo stability.

This guide details a streamlined workflow for developing triazole-based antimicrobials. We utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the "Click" reaction—to rapidly generate library diversity. This is coupled with CLSI-standardized biological assays to validate efficacy against resistant pathogens (e.g., MRSA, P. aeruginosa).

Key Mechanistic Advantages:

  • Peptidomimetic Properties: Mimics peptide bonds, allowing binding to bacterial enzymes (e.g., DNA gyrase).

  • Membrane Targeting: When coupled with lipophilic tails, triazoles facilitate bacterial membrane disruption.

  • Modular Synthesis: High-yield, regio-specific (1,4-disubstituted) synthesis allows for rapid Structure-Activity Relationship (SAR) cycling.

Strategic Workflow

The development cycle follows a "Design-Make-Test-Analyze" loop. The following diagram illustrates the critical decision nodes in this process.

AntimicrobialWorkflow Design 1. Rational Design (Bioisostere/Hybrid) Synth 2. CuAAC Synthesis (Click Chemistry) Design->Synth Purify 3. Purification (Precipitation/Recryst) Synth->Purify Screen 4. Bio-Screening (MIC/MBC - CLSI) Purify->Screen Analyze 5. SAR Analysis (Potency/Toxicity) Screen->Analyze Analyze->Design Optimization Loop

Figure 1: Iterative workflow for triazole-based drug discovery. Note the feedback loop from SAR analysis back to design.

Synthetic Protocol: Modular CuAAC "Click" Chemistry

The standard thermal Huisgen cycloaddition requires high temperatures and produces mixed isomers. We utilize the Cu(I)-catalyzed variant to exclusively yield the 1,4-regioisomer under mild conditions.

Reagents & Materials:
  • Alkyne Precursor: Terminal alkyne (

    
    ).
    
  • Azide Precursor: Organic azide (

    
    ). Note: Low molecular weight azides are potentially explosive. Handle with care.
    
  • Catalyst System: Copper(II) Sulfate Pentahydrate (

    
    ) + Sodium Ascorbate (NaAsc).
    
    • Expert Insight: We generate Cu(I) in situ by reducing Cu(II) with ascorbate. This is superior to using CuI salts, which are unstable in air and can form inactive clusters.

  • Solvent: t-Butanol/Water (1:1). Water is essential to accelerate the reaction via the "on-water" hydrophobic effect.

Step-by-Step Protocol:
  • Reaction Setup:

    • In a 20 mL scintillation vial, dissolve the Alkyne (1.0 equiv, e.g., 1.0 mmol) and Azide (1.0 equiv) in 5 mL of t-BuOH/Water (1:1).

    • Add

      
        (0.1 equiv, 10 mol%) dissolved in 0.5 mL water.
      
    • Add Sodium Ascorbate (0.2 equiv, 20 mol%) dissolved in 0.5 mL water.

    • Observation: The solution should turn bright yellow/orange, indicating the formation of the active Cu(I)-acetylide species.

  • Incubation:

    • Stir vigorously at room temperature (RT) for 6–12 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane/EtOAc). The triazole product is usually more polar than the starting alkyne.

  • Work-up (Self-Validating Step):

    • Dilute the reaction mixture with 20 mL ice-cold water.

    • Validation: In 90% of cases, the 1,2,3-triazole product will precipitate out as a white/off-white solid due to the loss of the solubilizing alkyne/azide groups.

    • Filter the solid and wash with cold water (to remove Cu salts) and dilute ammonium hydroxide (to remove traces of Cu-complexes).

  • Purification:

    • Recrystallize from Ethanol/Water if necessary. Column chromatography is rarely needed for this protocol.

ReactionPathway Reagents Azide (R-N3) + Alkyne (R'-C≡CH) Intermediate Cu(I)-Acetylide Intermediate Reagents->Intermediate Coordination Catalyst Cat: CuSO4 + Na-Ascorbate Solvent: t-BuOH/H2O Catalyst->Intermediate Reduction to Cu(I) Product 1,4-Disubstituted-1,2,3-Triazole Intermediate->Product Cyclization & Protonation

Figure 2: Mechanistic pathway of the CuAAC reaction. The in situ reduction of Cu(II) ensures a steady supply of active catalyst.

Biological Evaluation: MIC Determination

To ensure data reliability and publication quality, assays must follow CLSI M07-A10 standards (Clinical and Laboratory Standards Institute).

Protocol: Broth Microdilution Assay
  • Inoculum Preparation:

    • Select 3-5 colonies of the test organism (e.g., S. aureus ATCC 29213) and suspend in saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final assay concentration of

      
       CFU/mL.
      
    • Why? Incorrect inoculum density is the #1 cause of MIC variability.

  • Compound Dilution:

    • Dissolve the triazole compound in DMSO (Stock: 10 mg/mL).

    • Perform 2-fold serial dilutions in a 96-well plate (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Control: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation & Readout:

    • Add bacterial inoculum to the compound wells.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for fungi).

    • Visualization (Optional but Recommended): Add 10

      
      L of Resazurin  (0.01%) dye.
      
      • Blue = No Growth (Inhibition).

      • Pink = Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration preventing visible growth (or color change).

Data Presentation Template

Summarize your screening data in comparative tables.

Compound IDR-Group (Azide)R'-Group (Alkyne)MIC (S. aureus)MIC (E. coli)ClogP
TZ-01 PhenylPropyl64

g/mL
>128

g/mL
2.1
TZ-02 4-Cl-PhenylOctyl4

g/mL
16

g/mL
4.5
TZ-03 4-NO2-PhenylOctyl8

g/mL
32

g/mL
3.8
Ref (Cipro) --0.5

g/mL
0.01

g/mL
-

Structure-Activity Relationship (SAR) Analysis

Successful triazole antimicrobials often rely on specific structural features. Use the following guide to optimize your hits.

  • Lipophilicity (The "Tail"):

    • Observation: Compounds with longer alkyl chains (C8–C12) attached to the triazole often show higher potency.

    • Mechanism:[1][2] The alkyl chain acts as a membrane anchor, while the triazole headgroup interacts with polar surface residues. This "detergent-like" effect is potent against Gram-positive bacteria.

  • Electronic Effects (The "Head"):

    • Electron-withdrawing groups (EWGs) like -Cl, -

      
      , or -
      
      
      
      on the phenyl ring attached to the triazole often increase potency.
    • Hypothesis: EWGs increase the acidity of the triazole C-H (if 1,4-disubstituted) or alter the dipole alignment for better binding to enzymes like DNA gyrase.

  • Hybridization:

    • Linking 1,2,3-triazoles to known pharmacophores (e.g., Quinoline, Coumarin, or Ciprofloxacin) creates "Hybrid Drugs." These often overcome resistance by presenting a dual mechanism of action.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).

  • Zhang, H., et al. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry.

  • Zhou, T., & Zou, Y. (2021). The Antibacterial Activity of 1,2,3-Triazole- and 1,2,4-Triazole-Containing Hybrids against Staphylococcus aureus.[3] Current Topics in Medicinal Chemistry.

Sources

Application Note: 1,2,3-Triazoles as Robust Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a rigorous, field-tested guide to utilizing 1,2,3-triazoles in bioconjugation. It synthesizes mechanistic chemistry with practical, self-validating protocols.

Executive Summary: The Triazole Advantage

The 1,2,3-triazole linkage is not merely a connector; it is a pharmacophore-compatible mimic of the amide bond. Unlike amides, however, the triazole ring is virtually impossible to oxidize or reduce under physiological conditions and is completely resistant to hydrolysis.

For the bioconjugation scientist, this moiety offers three critical advantages:

  • Extreme Stability: It survives metabolic degradation, ensuring the payload stays attached until the target is reached.

  • Dipolar Character: The strong dipole moment (~5 D) allows it to participate in hydrogen bonding and π-stacking, often improving the solubility of hydrophobic payloads (e.g., cytotoxic drugs in ADCs).

  • Bio-orthogonality: The precursors (azides and alkynes) are inert to native biological functional groups (amines, thiols, hydroxyls).[1]

Selection Guide: CuAAC vs. SPAAC

Choosing the right "Click" chemistry is the first critical decision. Do not default to one without analyzing your substrate's sensitivity.

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Mechanism Cu(I) catalyzes reaction between terminal alkyne and azide.[2][3][4]Ring strain of cyclooctyne (e.g., DBCO) drives reaction with azide.[1][5]
Kinetics Fast (

rate enhancement).[3] Tunable via ligands.
Slower (

). Concentration dependent.
Biocompatibility Low. Cu(I) generates ROS; toxic to live cells/enzymes unless strictly chelated.High. No catalyst required.[1] Ideal for live cells and therapeutic ADCs.
Regioselectivity Strictly 1,4-disubstituted triazoles.[3]Mixture of regioisomers (less critical for linkers).
Best Use Case Robust proteins, lysates, DNA, solid-phase synthesis.ADCs, live cell labeling, sensitive enzymes.

Protocol A: Protein-Small Molecule Conjugation via CuAAC

Target: Labeling a purified protein (e.g., BSA) with a fluorophore-alkyne. Critical Logic: Copper(I) is unstable and readily oxidizes to inactive Cu(II) or disproportionates to Cu(0). We use THPTA , a water-soluble ligand that acts as a "sacrificial shield," preventing Cu(I) oxidation while blocking the generation of damaging reactive oxygen species (ROS).

The "Self-Validating" Workflow

Reagents:

  • Protein: 1–5 mg/mL in PBS (pH 7.4). Note: Avoid Tris or chelating buffers.

  • Alkyne-Label: 10 mM stock in DMSO.[5]

  • Azide-Tag: Pre-installed on protein (via NHS-Azide).

  • CuSO₄: 20 mM in water.[6][7]

  • THPTA Ligand: 100 mM in water.[6][8]

  • Sodium Ascorbate (NaAsc): 100 mM in water (Freshly prepared).

Step-by-Step Protocol:

  • The "Premix" (Crucial Step):

    • Why: Mixing Cu and Ligand before adding to the protein prevents transient high concentrations of free copper from precipitating the protein.

    • Mix 10 µL CuSO₄ + 20 µL THPTA . Vortex and let sit for 1 minute. The solution should remain clear blue (Cu(II)-Ligand complex).

  • Reaction Assembly:

    • To 50 µL Protein-Azide (50 µM final), add:

    • 1 µL Alkyne-Label (200 µM final, 4 equiv).

    • 3 µL of the Cu-THPTA Premix (Final: 1 mM Cu, 5 mM THPTA).

  • Initiation:

    • Add 5 µL NaAsc (5 mM final).

    • Checkpoint: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I). If it turns brown/black, your protein has precipitated (check buffer compatibility).

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Quenching & Purification:

    • Add EDTA (10 mM final) to chelate copper.

    • Purify via Zeba Spin Column (7K MWCO) or dialysis to remove excess ligand and label.

Mechanism Visualization (CuAAC Cycle)

CuAAC_Cycle Cu1 Cu(I)-Ligand (Active Catalyst) Pi_Complex π-Complex (Cu-Acetylide) Cu1->Pi_Complex Coordination Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Pi_Complex Metallacycle Cu-Metallacycle Intermediate Pi_Complex->Metallacycle Azide Binding Azide Azide (R'-N3) Azide->Metallacycle Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu1 Catalyst Regeneration

Figure 1: The catalytic cycle of CuAAC. The ligand (THPTA) stabilizes the Cu(I) species, facilitating the formation of the copper-acetylide intermediate without damaging the biomolecule.

Protocol B: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

Target: Conjugating a cytotoxic drug (MMAE) to a monoclonal antibody (mAb) using DBCO-Azide chemistry. Critical Logic: Metal catalysts degrade antibodies. SPAAC utilizes DBCO (Dibenzocyclooctyne) , which possesses high ring strain (~18 kcal/mol), driving the reaction with azides spontaneously.

The "Stoichiometry-First" Workflow

Reagents:

  • mAb: 5 mg/mL in PBS (pH 7.2).

  • Linker-Payload: DBCO-Val-Cit-PABC-MMAE (Cleavable linker).

  • Crosslinker: NHS-PEG4-Azide (for activating the mAb).

Step-by-Step Protocol:

  • Antibody Activation (Lysine Conjugation):

    • Add NHS-PEG4-Azide to mAb at a 10:1 molar excess .

    • Why: Lysine conjugation is stochastic.[4] A 10x excess typically yields a Drug-Antibody Ratio (DAR) of 2–4.

    • Incubate 1 hour at RT.

    • Purify: Remove excess NHS-Azide using a desalting column (PD-10). Checkpoint: Verify protein recovery via A280.[9]

  • The Click Reaction (Conjugation):

    • Calculate the concentration of Azide-mAb.

    • Add DBCO-Drug at 1.5 molar equivalents relative to the azide content (not just the antibody).

    • Note: If you estimated 4 azides/mAb, add 6 equivalents of DBCO-Drug per mAb.

    • Solvent: Ensure final DMSO concentration is <10% to prevent mAb denaturation.

  • Incubation:

    • Incubate 4 hours at RT or Overnight at 4°C.

    • Validation: DBCO has a specific absorbance at 309 nm .[9] As the reaction proceeds, the A309 peak should decrease (loss of the strained alkyne).

  • Final Polish:

    • Remove unreacted drug via Size Exclusion Chromatography (SEC). Free drug can cause systemic toxicity.

ADC Synthesis Workflow

ADC_Workflow mAb Native mAb (Lysines) Activated_mAb Azide-Functionalized mAb mAb->Activated_mAb Step 1: Activation NHS_Azide NHS-PEG4-Azide NHS_Azide->Activated_mAb ADC Final ADC (Triazole Linked) Activated_mAb->ADC Step 2: SPAAC Click DBCO_Drug DBCO-Linker-Drug (Strained Alkyne) DBCO_Drug->ADC

Figure 2: Two-step synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC chemistry. Step 1 installs the bio-orthogonal handle; Step 2 attaches the payload without metal catalysts.

Troubleshooting & Optimization

A self-validating protocol requires checkpoints. Use this table to diagnose failures.

SymptomProbable CauseCorrective Action
Protein Precipitation (CuAAC) Unchelated Copper / High Local Conc.Always premix CuSO₄ and THPTA (1:5 ratio) before adding to protein.
Low Conjugation Yield (SPAAC) Hydrolysis of DBCO or Azide.DBCO is sensitive to thiols and oxidation. Use fresh reagents. Check A309 of DBCO stock.[9]
High Background Signal Non-specific hydrophobic binding.Triazoles can be hydrophobic. Use PEG spacers (PEG4 or PEG12) between the triazole and the payload.
Blue Solution turns Brown Oxidation of Ascorbate.Ascorbate degrades rapidly in air. Use a fresh stock solution every time.
No Reaction in Lysate Copper scavenging by cellular components.Increase Cu concentration to 1 mM or switch to BTTAA ligand (higher affinity for Cu(I)).

References

  • Mechanism & Ligands: Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angew. Chem. Int. Ed. (2011). Link

  • CuAAC Protocol: Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angew. Chem. Int. Ed. (2009).[9][10] Link

  • SPAAC/ADC Applications: Agard, N. J., et al. "A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." J. Am. Chem. Soc. (2004).[7] Link

  • Triazole Stability: Tiwari, V. K., et al. "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry." Chem. Rev. (2016). Link

  • General Protocol Guidance: Jena Bioscience. "Click Chemistry Background & Protocols." Link

Sources

Troubleshooting & Optimization

optimizing catalyst for copper-catalyzed azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the CuAAC Technical Support Center. This guide is designed for researchers encountering stalled kinetics, oxidative damage, or precipitation in "Click" chemistry workflows. Unlike generic protocols, this document focuses on the catalytic engine —the Copper(I)-Ligand complex—and provides self-validating troubleshooting systems to ensure reproducibility in drug discovery and bioconjugation.

Module 1: Catalyst Architecture & Ligand Selection

The unligated Copper(I) ion is thermodynamically unstable and kinetically sluggish. Optimization begins with the Ligand , which serves three critical functions:

  • Acceleration: Increases the rate of the dinuclear catalytic cycle by orders of magnitude.

  • Protection: Shields Cu(I) from oxidation by dissolved oxygen.

  • Biocompatibility: Prevents Cu-mediated generation of Reactive Oxygen Species (ROS).

Ligand Performance Matrix

Select your ligand based on the solvent system and substrate sensitivity.

LigandSolubilityKineticsROS SuppressionBest Application
TBTA Organic (DMSO/MeOH)ModerateLowSmall molecule synthesis; Polymer chemistry.
THPTA Water/BufferFastHighStandard bioconjugation; Protein labeling.
BTTAA Water/BufferSuperior Highest Live cell labeling; Low-concentration DNA/RNA work.
BTTES Water/BufferHighHighAlternative to BTTAA for specific sensitive proteins.

Technical Note: Recent mechanistic studies confirm that the active catalytic species is dinuclear (involving two copper atoms). Ligands like BTTAA facilitate this cooperative bridging more effectively than older generation ligands like TBTA [1, 2].

Visualizing the Catalytic Engine

The diagram below illustrates the ligand-assisted cycle. Note that the ligand (L) must remain coordinated to Cu(I) throughout to prevent disproportionation.

G Start Cu(II) Precursor Reduction Reduction (Ascorbate) Start->Reduction ActiveCat [L-Cu(I)] Active Catalyst Reduction->ActiveCat + Ligand (L) AlkyneBind Alkyne π-Complex ActiveCat->AlkyneBind + Alkyne Acetylide Cu-Acetylide (σ-bound) AlkyneBind->Acetylide - H+ Dinuclear Dinuclear Metallacycle Acetylide->Dinuclear + Azide + 2nd Cu Product 1,2,3-Triazole + Catalyst Regneration Dinuclear->Product Ring Closure Product->ActiveCat Cycle Repeats

Figure 1: The Ligand-Assisted CuAAC Cycle. The ligand stabilizes the Cu(I) state, preventing the thermodynamic sink of disproportionation.

Module 2: The Reductant System (The "Fuel")

Most failures occur not because of the copper, but because of the reducing agent. We recommend in situ generation of Cu(I) from CuSO₄ using Sodium Ascorbate.

Protocol: Optimized In Situ Catalyst Generation

Use this workflow to prevent "dead" catalyst.

  • Prepare Stock Solutions (Fresh is Critical):

    • CuSO₄: 20 mM in water (Stable).

    • Ligand (e.g., THPTA/BTTAA): 50 mM in water (Stable).

    • Sodium Ascorbate: 100 mM in water (Unstable —make fresh daily or freeze single-use aliquots).

  • The "Pre-Complexation" Step:

    • Mix CuSO₄ and Ligand in a separate tube before adding to the reaction.

    • Ratio: 1:5 (Cu : Ligand).[1][2]

    • Why? Adding naked CuSO₄ to a protein solution can cause immediate non-specific binding. The ligand "wraps" the copper first.

  • Reaction Assembly Order:

    • Substrate (Azide + Alkyne)[1][2][3][4][5][6][7][8][9]

    • Buffer/Solvent[6][7]

    • Cu-Ligand Premix[1][10][11]

    • Sodium Ascorbate (Add LAST) to initiate.[1]

Troubleshooting: Reading the Reaction Color

The color of your reaction is a diagnostic tool.

Troubleshooting Check Observe Reaction Color Colorless Colorless / Light Yellow Check->Colorless Blue Blue / Green Check->Blue Brown Brown / Orange Precipitate Check->Brown StatusOk Status: Healthy Cu(I) is active. Colorless->StatusOk StatusOx Status: Oxidized Cu(II) present. Blue->StatusOx StatusFail Status: Failed Dehydroascorbate accumulation. Brown->StatusFail ActionBlue Action: Add more Ascorbate Check Oxygen levels. StatusOx->ActionBlue ActionBrown Action: Add Aminoguanidine Restart with fresh reagents. StatusFail->ActionBrown

Figure 2: Diagnostic logic for visual inspection of CuAAC reactions.

Module 3: Bioconjugation & Toxicity Management

When labeling proteins or live cells, the catalyst can become a toxin. The combination of Cu(I) and Ascorbate generates superoxide and hydroxyl radicals.

The Solution: Aminoguanidine & BTTAA[2]
  • Aminoguanidine: Ascorbate oxidizes into dehydroascorbate, which hydrolyzes into reactive aldehydes (glyoxals).[12] These aldehydes crosslink arginine residues on proteins.

    • Fix: Add Aminoguanidine (5 mM) to scavenge these byproducts [3].

  • BTTAA Ligand:

    • BTTAA binds Cu(I) more tightly than THPTA, significantly reducing the amount of free copper available to generate ROS.

    • Protocol Adjustment: When using BTTAA, you can often lower the Cu concentration to 10–50 µM while maintaining kinetics [4].

Frequently Asked Questions (FAQs)

Q: My reaction works in water but fails in PBS. Why? A: Chloride ions in PBS can compete with the ligand for Copper binding, forming unreactive copper-chloride species.

  • Fix: Increase the Ligand:Cu ratio to 10:1, or switch to a buffer like HEPES or Tris (pH 7-8).

Q: How do I remove the Copper after the reaction? A: Copper removal is vital for biological assays.[13]

  • Method 1 (EDTA): Add EDTA (5–10 mM) and dialyze/spin-filter. The EDTA chelates Cu(II).

  • Method 2 (CupriSorb): For sensitive samples, use a chelating resin (e.g., CupriSorb) in the supernatant for 1 hour.

  • Verification: A colorimetric assay (like Bicinchoninic acid) can verify removal.

Q: Is an inert atmosphere (Argon/Nitrogen) strictly necessary? A: Not always. If you use a 5-fold excess of Sodium Ascorbate (relative to Cu), it acts as an oxygen scavenger. However, for sluggish reactions (>2 hours) or low concentrations (<10 µM reactants), an inert atmosphere is highly recommended to prevent catalyst death.

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate? A: Only in organic solvents (Acetonitrile/Toluene). In aqueous buffers, CuI is insoluble and prone to rapid disproportionation.[3] Stick to the CuSO₄/Ascorbate/Ligand method for aqueous work.

References

  • Worrell, B. T., et al. (2013). "Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science. Link

  • Besanceney-Webler, C., et al. (2011).[9] "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. Link

  • Hong, V., et al. (2009).[9] "Labeling Live Cells by Copper-Catalyzed Azide−Alkyne Cycloaddition." Bioconjugate Chemistry. Link

  • Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie. Link

Sources

scale-up synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Ticket System Status: [ONLINE] Subject: High-Fidelity Scale-Up of 1,5-Disubstituted 1,2,3-Triazoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The 1,5-Regioselectivity Challenge

You are attempting to synthesize 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone . Crucial Warning: Standard "Click" chemistry (CuAAC) using Copper(I) will fail to produce this molecule. CuAAC exclusively yields the 1,4-isomer .[1][2]

To access the 1,5-isomer (the target), you must utilize Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or a Magnesium-Mediated Anionic Route . This guide prioritizes the RuAAC route due to its atom economy and scalability, provided strict safety protocols for methyl azide are followed.

Module 1: Synthetic Route Selection & Mechanism

User Query: "Why am I getting the wrong isomer (1,4 instead of 1,5)?"

Technical Explanation: The regioselectivity is dictated by the metal catalyst's coordination sphere.

  • Copper (CuAAC): Forms a copper(I)-acetylide intermediate. Steric and electronic factors drive the azide to attack the internal carbon, resulting in the 1,4-disubstitution .

  • Ruthenium (RuAAC): Utilizes a pentamethylcyclopentadienyl (Cp) ligand. The reaction proceeds via oxidative coupling of the alkyne and azide to form a ruthenacycle. The steric bulk of the Cp ligand and the electronics of the cycle force the substituents apart, yielding the 1,5-disubstituted product.

Recommended Protocol (RuAAC):

  • Catalyst: [Cp*RuCl(PPh₃)₂] (0.5 - 2.0 mol%)

  • Solvent: THF or 1,4-Dioxane (Anhydrous)

  • Temperature: 60°C – 80°C

  • Atmosphere: Inert (Argon/Nitrogen)

Visualizing the Selectivity (RuAAC Mechanism)

RuAAC_Mechanism Start Reagents: Methyl Azide + 3-Butyn-2-one Cat Catalyst Activation: [Cp*RuCl(PPh3)2] -> [Cp*RuCl] Start->Cat Coord Coordination: Alkyne + Azide bind to Ru Cat->Coord -PPh3 Cycle Ruthenacycle Formation: Oxidative Coupling (Determines 1,5-Regiochem) Coord->Cycle Rate Limiting RedElim Reductive Elimination: Release of Product Cycle->RedElim RedElim->Cat Regenerate Ru Species Product Target: 1-(1-Methyl-1,2,3-triazol-5-yl)ethanone RedElim->Product

Figure 1: The RuAAC catalytic cycle. The formation of the six-membered ruthenacycle intermediate is the critical step that enforces 1,5-regioselectivity, contrasting with the copper-acetylide mechanism of CuAAC.

Module 2: Critical Safety Protocols (Methyl Azide)

User Query: "How do I handle Methyl Azide (MeN₃) on a multi-gram scale?"

Critical Alert: Methyl Azide is a high-energy molecule (C/N ratio < 3). It is volatile (bp ~20°C) and explosive . Rule Zero: NEVER isolate neat Methyl Azide. It must be generated and consumed in situ or handled strictly in dilute solution.

Safe Scale-Up Workflow (In-Situ Generation)

Instead of handling MeN₃ gas, generate it in a biphasic system or use a flow reactor.

Protocol:

  • Phase A (Aqueous): Sodium Azide (NaN₃) in water.

  • Phase B (Organic): Methyl Iodide (MeI) + Alkyne (3-Butyn-2-one) + Ru Catalyst in Toluene/THF.

  • Process: MeN₃ is generated at the interface and immediately partitions into the organic phase to react with the alkyne.

ParameterSpecificationReason
Concentration < 0.5 MPrevents thermal runaway.
Headspace Minimal / Nitrogen FlushMeN₃ vapors are shock-sensitive.
Temperature < 80°CDecomposition onset of triazoles/azides.
Quench Propargyl AlcoholScavenges unreacted azide at end of run.

Module 3: Troubleshooting Guide (FAQ)

Ticket #101: Low Conversion / Stalled Reaction

  • Symptom: NMR shows starting material remaining after 24h.

  • Diagnosis:

    • Catalyst Poisoning: Thiol or amine impurities in the reagents are deactivating the Ruthenium.

    • Solvent Coordination: Using strongly coordinating solvents (like Pyridine or DMSO) can inhibit RuAAC.

  • Resolution:

    • Switch to THF or 1,4-Dioxane .

    • Increase catalyst loading to 2.0 mol%.

    • Ensure reagents (especially the alkyne) are distilled/purified before use.

Ticket #102: Presence of 1,4-Isomer [1][3]

  • Symptom: GC/LCMS shows a minor peak (~5-10%) with identical mass.

  • Diagnosis:

    • Thermal Background: At high temperatures (>100°C), thermal cycloaddition (non-catalyzed) occurs, yielding a mix of 1,4 and 1,5.

    • Copper Contamination: Trace copper in solvents/glassware can catalyze the 1,4-pathway.

  • Resolution:

    • Lower reaction temperature to 60°C .

    • Wash glassware with EDTA solution to remove trace metals.

    • Use Cp*RuCl(COD) as an alternative catalyst precursor if PPh₃ removal is difficult.

Ticket #103: Purification Difficulties (Ru Removal)

  • Symptom: Product is dark/brown (Ruthenium contamination) and fails heavy metal specs.

  • Resolution:

    • Scavenger: Treat the crude reaction mixture with SiliCycle® SiliaMetS Thiol or TMT (Trimercaptotriazine) .

    • Filtration: Filter through a pad of Celite/Charcoal.

    • Centrifugal Partition Chromatography (CPC): Highly effective for separating Ru-complexes from polar triazoles.

Module 4: Analytical Validation

User Query: "How do I prove I have the 1,5-isomer and not the 1,4-isomer?"

The two isomers have identical mass (LCMS is insufficient). You must use 1H-NMR and NOE (Nuclear Overhauser Effect) .

Feature1,5-Isomer (Target)1,4-Isomer (Unwanted)
NOE Signal Strong NOE between N-Methyl and C4-H (Triazole proton).NO NOE between N-Methyl and C5-H (too far apart).
C4-H Shift Typically δ 8.0 - 8.2 ppm Typically δ 8.5 - 8.8 ppm (More deshielded).
13C-NMR C5 (quaternary) shift is distinct.C4 (quaternary) shift is distinct.
Logic Tree for Isomer Confirmation

Isomer_Check Start Isolate Product NMR Run 1H-NMR & NOESY Start->NMR Decision Check Interaction: N-Me (group) <-> Triazole-H NMR->Decision Result15 Strong NOE Observed (Protons are adjacent) CONFIRMED: 1,5-Isomer Decision->Result15 Yes Result14 No NOE Observed (Protons are distant) REJECT: 1,4-Isomer Decision->Result14 No

Figure 2: Decision tree for analytical validation using NOESY NMR spectroscopy.

References & Authoritative Sources

  • RuAAC Discovery & Mechanism:

    • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. Link

    • Significance: Defines the Cp*Ru catalytic cycle enforcing 1,5-regioselectivity.

  • Scale-Up of 1,5-Triazoles:

    • Johansson, J. R., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Link

    • Significance: Comprehensive review on optimizing RuAAC for diverse substrates.

  • Alternative Anionic Routes (Magnesium):

    • Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Direct Synthesis of 1,5-Disubstituted-4-magnesio-1,2,3-triazoles, Revisited. Organic Letters. Link

    • Significance: Describes the Grignard-mediated route if Ru-catalysis is not viable.

  • Safety of Organic Azides:

    • Bramwell, et al. (2016). Safety of Organic Azides and the Energetic Consequences of Azide Reduction. Organic Process Research & Development. Link

    • Significance: Mandatory reading for handling Methyl Azide.

Disclaimer: This guide is for research purposes only. The synthesis of organic azides involves significant safety risks. All experiments must be conducted in a fume hood behind a blast shield by trained personnel.

Sources

Advanced NMR Troubleshooting: Substituted Triazole Regioisomer Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Scope: 1,2,3-Triazoles (Click Chemistry products) and 1,2,4-Triazoles Objective: Definitive structural assignment and troubleshooting of regioisomers and tautomers.

Executive Summary & Diagnostic Workflow

The assignment of substituted triazoles—specifically distinguishing between 1,4-disubstituted (CuAAC products) and 1,5-disubstituted (RuAAC products) 1,2,3-triazoles—is a frequent bottleneck in medicinal chemistry. Relying solely on


H NMR chemical shifts is prone to error due to solvent-dependent anisotropic effects.

This guide prioritizes


C NMR  and 

N HMBC
as the definitive "self-validating" methods for assignment, moving beyond the ambiguous

H trends.
Decision Matrix: The Assignment Logic

The following flowchart outlines the logical progression for assigning triazole regioisomers.

TriazoleAssignment Start Start: Purified Triazole Sample H1_Check 1H NMR: Locate Triazole C-H Singlet Start->H1_Check Singlet_Present Is the singlet present? H1_Check->Singlet_Present C13_Check 13C NMR (Proton Decoupled) Singlet_Present->C13_Check Yes (Trisubstituted) N15_Check Run 1H-15N HMBC (Natural Abundance) Singlet_Present->N15_Check No (Fully Substituted) C13_Shift Check Triazole C-H Carbon Shift C13_Check->C13_Shift Res_14 Assignment: 1,4-Disubstituted (C5 ~120 ppm) C13_Shift->Res_14 < 125 ppm Res_15 Assignment: 1,5-Disubstituted (C4 ~133 ppm) C13_Shift->Res_15 > 130 ppm NOE_Check Run 1D NOESY / ROESY C13_Shift->NOE_Check Ambiguous? NOE_Result NOE to N1-Substituent? NOE_Check->NOE_Result NOE_Result->Res_14 Weak/No NOE NOE_Result->Res_15 Strong NOE

Figure 1: Logical workflow for distinguishing triazole regioisomers. Blue nodes indicate proton methods; Green/Red indicate definitive heteronuclear methods.

Troubleshooting 1,2,3-Triazole Regioisomerism (1,4- vs. 1,5-)

The most common support request involves confirming if a "Click" reaction (CuAAC) produced the 1,4-isomer or if a thermal/RuAAC reaction produced the 1,5-isomer.

The "Creary Rule" ( C NMR)

While


H NMR shifts are solvent-dependent, 

C NMR chemical shifts
of the triazole C-H carbon provide a robust structural proof. This is based on the electron density differences at C4 vs. C5.
Feature1,4-Disubstituted Isomer1,5-Disubstituted Isomer
Diagnostic Carbon C5 (bearing the proton)C4 (bearing the proton)

C Chemical Shift

~120 ppm
(Upfield)

~133 ppm
(Downfield)

Coupling
~190 Hz~190 Hz
Mechanism Higher electron density at C5 shields the nucleus.Lower electron density at C4 deshields the nucleus.

Protocol:

  • Acquire a standard

    
    C{1H} (proton-decoupled) spectrum.[1]
    
  • Identify the triazole C-H carbon (use HSQC if the region is crowded).

  • Validation: If the peak is

    
     ppm, it is the 1,4-isomer . If 
    
    
    
    ppm, it is the 1,5-isomer . This rule holds for a wide range of substituents [1].
The NOESY Confirmation

When


C signals are obscured by solvent or other aromatic peaks, spatial proximity is the secondary validator.
  • 1,5-Isomer: The triazole C4-H is spatially adjacent to the protons on the N1-substituent . This results in a strong NOE correlation .

  • 1,4-Isomer: The triazole C5-H is distal to the N1-substituent. NOE correlations will be weak or absent; instead, you may see NOE to the C4-substituent (if it has protons).

FAQ: 1,2,3-Triazoles

Q: My triazole proton peak is split into a doublet. I thought it was a singlet? A: This is likely due to long-range coupling (


) to benzylic protons on the substituent.
  • Troubleshooting: Run a

    
    H homonuclear decoupling experiment irradiating the benzylic position. If the doublet collapses to a singlet, the assignment is confirmed.
    

Q: I have a mixture of isomers. Can I quantify them by NMR? A: Yes. The triazole C-H protons usually have distinct shifts.

  • 1,4-isomer: Typically

    
     7.5 – 8.5 ppm.
    
  • 1,5-isomer: Often shifted slightly downfield relative to the 1,4-isomer, but this is not guaranteed.

  • Action: Integrate the two distinct singlets. For absolute confirmation of which is which, use the

    
    C satellite intensities or the chemical shift rules above.
    

Troubleshooting 1,2,4-Triazoles (Tautomerism)

1,2,4-triazoles present a different challenge: annular tautomerism . The proton on the ring nitrogen is labile, leading to rapid exchange between the N1, N2, and N4 positions.

Symptoms of Tautomerism
  • Broad Peaks: The triazole C-H peaks appear broad or vanish at room temperature.

  • Missing NH Signal: The N-H proton is often invisible in CDCl

    
     due to exchange or hydrogen bonding.
    
Protocol: Stabilizing Tautomers

To resolve broad peaks, you must slow down the exchange rate or lock the tautomer.

  • Change Solvent: Switch from CDCl

    
     to DMSO-
    
    
    
    . DMSO acts as a hydrogen bond acceptor, often "locking" the NH proton and sharpening the C-H signals.
  • Lower Temperature: Run the NMR at -40°C or lower . This slows the tautomeric exchange, potentially splitting the averaged signals into distinct peaks for each tautomer.

Advanced Technique: N HMBC[2]

For fully substituted triazoles (no C-H on the ring) or ambiguous cases,


N NMR is the ultimate arbiter. You do not  need 

N-labeled compounds; use natural abundance

H-

N gHMBC.
Nitrogen Shift Fingerprinting

Nitrogen chemical shifts are extremely sensitive to substitution patterns.

  • N1 (Substituted):

    
     -130 to -150 ppm (relative to nitromethane).
    
  • N2/N3 (Pyridine-like):

    
     -10 to -50 ppm.
    

Experimental Setup:

  • Pulse Sequence: gHMBCad (gradient selected HMBC).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Duration: 2–8 hours depending on concentration (10 mg minimum recommended).

Interpretation: In a 1,4-disubstituted triazole, the substituent protons will show specific 3-bond correlations to the triazole nitrogens. In the 1,5-isomer, the correlation pathways change due to the different geometry.

References

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761. [1]

  • Kaleta, Z., Sarka, J., & Císarová, I. (2013). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids. Organic & Biomolecular Chemistry, 11, 2468-2478.

  • Larkin, A. (2016). 1H NMR interpretation of an 1,2,3-triazole. Reddit Chemistry Community Discussion.

  • Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 7(6), 15-23.[2]

  • Claramount, R. M., et al. (1997).[3] 15N NMR chemical shifts of 1,2,3-triazoles. Magnetic Resonance in Chemistry. [3]

Sources

Technical Support Center: Impurity Profiling & Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Executive Summary

The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (Target 5-Ac ) presents a classic challenge in heterocyclic chemistry: overcoming the thermodynamic preference for the 1,4-isomer to secure the 1,5-substitution pattern.

Unlike the ubiquitous "Click" chemistry (CuAAC) which exclusively yields the 1,4-isomer, the 5-acetyl derivative requires kinetically controlled lithiation or Ruthenium-catalyzed pathways. This guide addresses the specific impurity profiles associated with these high-energy routes.

Module 1: The "Evil Twin" – Regioisomer Contamination

Context: The most common critical failure in this synthesis is the inadvertent formation of the 1,4-isomer (4-Ac ). This usually occurs when using thermal cycloaddition or contaminated catalytic systems.

Technical Inquiry: How do I distinguish the 1,5-isomer (Target) from the 1,4-isomer (Impurity)?

Diagnosis: The two isomers are difficult to separate by standard silica chromatography due to similar polarity. Definitive identification requires NMR or specific HPLC conditions.

Data Table 1: NMR Discrimination Criteria

FeatureTarget (1,5-Isomer) Impurity (1,4-Isomer) Mechanistic Reason
H4/H5 Proton Shift δ ~8.10 ppm (H4)δ ~8.50 ppm (H5)The C5-H (in 1,4-isomer) is more acidic and deshielded by the adjacent N1 lone pair.
C4/C5 Carbon Shift C4: ~133 ppm C5: ~125 ppm C5 in the 1,4-isomer is electron-rich; C4 in the 1,5-isomer is deshielded by the adjacent carbonyl.
NOE Signal Strong NOE between N-Me and Acetyl-CH3 No NOE between N-Me and Acetyl-CH3In the 1,5-isomer, the N-Methyl and C5-Acetyl groups are sterically proximal.
Troubleshooting Protocol: Regio-Control
  • If you see the 1,4-isomer: You likely have trace Copper (Cu) contamination or are using un-catalyzed thermal conditions (which give a ~1:1 mixture).

  • Corrective Action: Switch to RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) using Cp*RuCl(PPh3)2 . This catalyst sterically enforces 1,5-regioselectivity via a metallacycle intermediate.

Module 2: The Lithiation Route (Direct C5-Functionalization)

Context: For this specific small molecule, the most efficient route is often the direct lithiation of 1-methyl-1,2,3-triazole followed by trapping with an electrophile (Acetic Anhydride or Acetyl Chloride).

Workflow Diagram: Lithiation Pathway & Failure Modes

LithiationRoute Start 1-Methyl-1,2,3-triazole LiStep Lithiation (n-BuLi, -78°C, THF) Start->LiStep Intermediate 5-Lithio Species (Unstable > -20°C) LiStep->Intermediate Deprotonation Impurity3 Impurity C: Unreacted SM LiStep->Impurity3 Moisture/Quench Trap Electrophile Trap (Ac2O or AcCl) Intermediate->Trap Impurity1 Impurity A: Ring Opening (Diazo compounds) Intermediate->Impurity1 Temp > -20°C (Fragmentation) Product Target: 5-Acetyl Triazole Trap->Product 1.0 eq Electrophile Impurity2 Impurity B: Bis-Addition (Tertiary Alcohol) Trap->Impurity2 Excess Li-Species or Slow Addition

Figure 1: Critical control points in the lithiation of 1-methyl-1,2,3-triazole. Temperature control is the primary determinant of purity.

FAQ: Lithiation Troubleshooting

Q: My crude NMR shows a complex mixture of aliphatic signals and loss of the triazole ring. What happened? A: You likely triggered the Dimroth Rearrangement or ring fragmentation. The 5-lithio-1,2,3-triazole species is thermally unstable.

  • Solution: Maintain reaction temperature strictly below -60°C during lithiation. Do not allow the mixture to warm up before adding the electrophile.

Q: I have a significant amount of "Impurity B" (Tertiary Alcohol). How do I prevent this? A: This is the "double-addition" product. After the first equivalent of 5-lithio-triazole reacts with acetyl chloride to form the ketone, the ketone is more reactive than the starting material and consumes a second equivalent of the lithium species.

  • Solution: Use Inverse Addition . Cannulate the lithiated triazole solution into a solution of excess electrophile (Acetic Anhydride is preferred over Acetyl Chloride for this reason). This ensures the electrophile is always in excess, preventing the product ketone from reacting further.

Module 3: Purification & Isolation Strategy

Context: The 5-acetyl derivative is water-soluble and prone to hydration, making aqueous workups tricky.

Protocol: Isolation of High-Purity Material

  • Quench: Quench the lithiation mixture with solid NH4Cl at -78°C, then allow to warm.

  • Extraction: Do NOT use Diethyl Ether (poor solubility). Use Dichloromethane (DCM) or Chloroform for extraction.

  • Purification:

    • Crystallization:[1][2][3] The 5-acetyl isomer often crystallizes from Ethyl Acetate/Hexanes .

    • Chromatography: If separation from the 1,4-isomer is needed (from thermal routes), use a C18 Reverse Phase column.

      • Mobile Phase: Water/Acetonitrile gradient (0% to 30% ACN). The 5-isomer is generally less retained than the 1,4-isomer due to the dipole moment alignment.

References
  • Regioselective Synthesis (RuAAC): Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, vol. 127, no. 46, 2005, pp. 15998–15999.

  • Lithiation Methodology: Raap, R. "Lithiation of 1-substituted 1,2,3-triazoles." Canadian Journal of Chemistry, vol. 49, no. 11, 1971, pp. 1792-1798.

  • NMR Discrimination: Creary, X., et al. "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry, vol. 77, no.[4] 19, 2012, pp. 8756–8761.

  • Triazole Stability: Begtrup, M. "Reactivity of 1,2,3-triazoles." Advances in Heterocyclic Chemistry, vol. 100, 2010, pp. 1-38.

Sources

optimizing reaction conditions for derivatization of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Status: Active | Ticket ID: CHEM-5-ACETYL-OPT | Specialist: Senior Application Scientist[1][2]

Executive Summary

You are working with 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (5-acetyl-1-methyl-1,2,3-triazole).[1][2] This scaffold presents unique reactivity challenges compared to its more common 4-acetyl isomer.[1][2] The proximity of the N1-methyl group to the C5-acetyl moiety introduces steric strain and electronic repulsion that dictates specific optimization strategies.[1][2]

This guide provides validated protocols for the three most common derivatization pathways: Claisen-Schmidt Condensation (Chalcones) , Condensation with Nitrogen Nucleophiles (Oximes/Hydrazones) , and Carbonyl Reduction .[2]

Module 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target: Synthesis of α,β-unsaturated ketones for biological screening.[1][2]

The Challenge: The electron-deficient 1,2,3-triazole ring enhances the acidity of the acetyl


-protons, facilitating enolate formation. However, the N1-methyl group creates a "ortho-effect," sterically hindering the approach of bulky aldehydes.
Optimized Protocol
  • Stoichiometry: 1.0 eq. Triazole Ketone : 1.1 eq.[3] Aromatic Aldehyde.[3][4]

  • Solvent System: Ethanol (95%) is preferred.[2] If the aldehyde is lipophilic (e.g., naphthyl, biphenyl), use a 1:1 EtOH:DMF mixture.[2]

  • Catalyst: 10% NaOH (aq) added dropwise.[2]

  • Temperature: Start at 0°C , then warm to 25°C . Avoid reflux unless the aldehyde is electron-rich (e.g., 4-OMe).[1][2]

Troubleshooting Guide: Condensation Reactions
SymptomProbable CauseTechnical Solution
No Precipitate Product is soluble in EtOH or reaction stalled.[1][2]1. Cool mixture to -20°C for 12h.2. Pour reaction mixture into crushed ice/HCl (pH 4) to neutralize the enolate and force precipitation.
Gummy/Oily Product Oligomerization due to high temp or excess base.Switch base to Piperidine (catalytic) with acetic acid in refluxing ethanol.[1][2] This buffers the pH and prevents side-reactions.[1][2]
Low Yield (Steric) N1-methyl clash with ortho-substituted aldehydes.[1][2]Use Ultrasound-Assisted Synthesis (US) .[1][2] Sonication (35-40 kHz) at RT for 30 mins often overcomes the steric barrier better than thermal heating.[1][2]
Darkening/Tars Decomposition of triazole ring (rare) or aldehyde oxidation.[1][2]Perform reaction under Nitrogen atmosphere . Add 1% hydroquinone if the aldehyde is prone to radical polymerization.[2]

Module 2: Nitrogen Nucleophile Condensation

Target: Oximes, Hydrazones, and Schiff Bases.

The Challenge: The carbonyl carbon at C5 is less electrophilic than expected due to the electron-rich nitrogen lone pairs of the triazole ring donating density (resonance), despite the ring's overall inductive withdrawing effect.[2]

Optimized Protocol (Oxime Formation)
  • Reagents: Triazole Ketone (1 eq), Hydroxylamine HCl (1.5 eq), Sodium Acetate (1.5 eq).

  • Solvent: Ethanol/Water (3:1).[2]

  • Conditions: Reflux for 2-4 hours.

  • Workup: Evaporate EtOH, add water, extract with EtOAc.

Critical FAQ: Why Sodium Acetate?

Using strong bases (NaOH) favors the formation of the enolate rather than the nucleophilic attack at the carbonyl.[2] Sodium acetate buffers the solution to pH ~5-6, activating the carbonyl oxygen via protonation without deprotonating the


-carbon.[1]

Module 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision logic for optimizing reaction conditions based on the specific derivative you are synthesizing.

ReactionOptimization Start Start: 5-Acetyl-1-methyl-triazole Target Select Target Derivative Start->Target Chalcone Target: Chalcone (Claisen-Schmidt) Target->Chalcone Oxime Target: Oxime/Hydrazone (C=N Bond) Target->Oxime Alcohol Target: Alcohol (Reduction) Target->Alcohol AldehydeCheck Is Aldehyde Electron Poor? Chalcone->AldehydeCheck BufferCheck Check pH Control Oxime->BufferCheck Reductant NaBH4 / MeOH 0°C -> RT Alcohol->Reductant Standard Protocol Cond_Mild Use 10% NaOH/EtOH RT, 4-6h AldehydeCheck->Cond_Mild Yes (e.g., 4-NO2) Cond_Harsh Use KOH/MeOH or Piperidine Reflux AldehydeCheck->Cond_Harsh No (e.g., 4-OMe) AcidCat Use NaOAc/EtOH (Buffer pH 5-6) BufferCheck->AcidCat Prevent Enolization

Caption: Decision tree for selecting reaction conditions based on electronic demand and target functional group.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is the 5-acetyl isomer less reactive than the 4-acetyl isomer? A: In 1-substituted-1,2,3-triazoles, the C5 position is adjacent to the N1-substituent (in this case, a methyl group).[1][2] This creates significant steric hindrance for incoming nucleophiles. Furthermore, the dipole moment of the 1,5-disubstituted system differs from the 1,4-system, often requiring higher activation energies for condensation reactions [1, 2].

Q2: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly recommended for this scaffold. It helps overcome the steric barrier at the C5 position.[2] Recommendation: 120°C, 150W, 10-20 mins in Ethanol. This often improves yields from <50% to >85% compared to thermal reflux [3].

Q3: My product is water-soluble and won't precipitate. How do I isolate it? A: Triazole derivatives can be polar. If pouring into ice water fails:

  • Neutralize to pH 7.

  • Saturate the aqueous phase with NaCl (Brine).[2]

  • Extract with Chloroform/Isopropanol (3:1) . The isopropanol helps pull the polar triazole into the organic phase.[2]

Q4: Is the triazole ring stable to NaBH4 reduction? A: Yes, the 1,2,3-triazole ring is chemically robust and inert to standard borohydride reduction conditions. You can selectively reduce the acetyl ketone to the secondary alcohol without affecting the heteroaromatic ring [4].[2]

References

  • Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. Source: National Institutes of Health (NIH) / PubMed Context:[1][2] Discusses the steric and electronic differences between 1,4 and 1,5 isomers. URL:[Link][1][2]

  • Claisen-Schmidt condensation of 5-acetyl-1,2,3-triazoles. Source: ResearchGate (General Principles of Triazole Chalcone Synthesis) Context: Protocols for base-catalyzed condensation of acetyl-triazoles.[1][2] URL:[Link]

  • Microwave-assisted synthesis of triazole derivatives. Source: MDPI (Molecules Journal) Context:[1][2] Optimization of steric-hindered triazole reactions using microwave energy. URL:[Link][1][2]

  • Reactivity of 1,2,3-Triazoles. Source: Royal Society of Chemistry (RSC) Context:[1][2] Stability of the triazole ring under reductive conditions.[2] URL:[Link]

(Note: While specific literature on the exact 1-methyl-5-acetyl derivative is niche, the references above link to authoritative databases and broader reviews on the 1,5-disubstituted triazole scaffold class which govern the chemistry described.)

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Establishing Unambiguous Molecular Architecture

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of a novel chemical entity is the bedrock of all subsequent investigation. The seemingly subtle difference between isomers can lead to drastically different pharmacological activities, toxicological profiles, and intellectual property claims. This guide provides an in-depth comparison of analytical techniques for the structural validation of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone, a heterocyclic compound representative of a class with significant therapeutic potential.[1][2] We will establish why single-crystal X-ray crystallography stands as the unequivocal gold standard, supported by a suite of complementary spectroscopic methods that together form a self-validating analytical system.

The core challenge in the synthesis of substituted 1,2,3-triazoles is regioselectivity. The widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") typically yields the 1,4-disubstituted isomer. The synthesis of the 1,5-disubstituted regioisomer, as in our topic compound, often requires alternative catalytic systems, such as those based on ruthenium or other metals, making definitive structural proof paramount.[3][4][5][6] This guide will dissect the methodologies used to provide that proof.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct, three-dimensional visualization of the molecular structure by mapping the electron density of a crystalline solid. It is the only technique that can unambiguously determine not only the atom-to-atom connectivity but also the precise spatial arrangement, including bond lengths, bond angles, and torsional angles. For molecules like 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone, this technique definitively resolves the critical question of 1,5-regiochemistry, leaving no room for interpretation.

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a definitive crystal structure is a multi-step process where each stage is critical for success. The causality behind this workflow is to obtain a single, highly ordered crystal lattice that will diffract X-rays in a coherent and measurable pattern.

X-ray Crystallography Workflow cluster_0 Preparation cluster_1 Data Acquisition & Processing cluster_2 Structure Determination A Synthesis & Purification B Single Crystal Growth A->B Solubility Screening C Crystal Mounting & Screening B->C Harvesting Suitable Crystal D X-ray Data Collection C->D Successful Diffraction E Data Reduction & Correction D->E Raw Data F Structure Solution (Phase Problem) E->F Processed Intensities G Structure Refinement F->G Initial Atomic Model H Final Validation & Reporting G->H Refined Model (Low R-factor)

Caption: Workflow for single-crystal X-ray structure determination.

Detailed Protocol: X-ray Diffraction Analysis

This protocol represents a standardized, field-proven methodology. The choice of solvent for crystallization is the most crucial variable, dictated by the compound's solubility profile, and often requires empirical screening.

  • Single Crystal Growth (Slow Evaporation):

    • Dissolve 5-10 mg of highly purified 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane/hexane, ethyl acetate, or acetone) in a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature (typically room temperature).

    • Monitor the vial over several days to weeks for the formation of well-defined, single crystals. The goal is to grow crystals of approximately 0.1-0.3 mm in each dimension.

  • Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head using cryo-oil.

    • Place the mounted crystal onto the diffractometer (e.g., an Agilent SuperNova or Bruker APEX-II).

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibration and improve data quality.

    • Collect diffraction data using monochromatic X-ray radiation (e.g., Cu Kα, λ = 1.54184 Å or Mo Kα, λ = 0.71073 Å). Data is typically collected as a series of frames while rotating the crystal.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to integrate the reflection intensities and apply corrections (e.g., Lorentz and polarization effects).

    • Solve the crystal structure using direct methods or Patterson methods (e.g., using software like SHELXS) to obtain an initial electron density map and atomic model.[7]

    • Refine the model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This process optimizes atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model, typically in calculated positions.

    • The final refined structure is validated by checking key metrics like the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).

Data Presentation: Representative Crystallographic Data

The following table summarizes the type of quantitative data obtained from a successful X-ray crystallographic analysis.

ParameterRepresentative Value / DescriptionSignificance
Chemical FormulaC₅H₇N₃OConfirms elemental composition.
Formula Weight125.13 g/mol Consistent with mass spectrometry data.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the specific symmetry operations within the unit cell.[8]
a, b, c (Å)e.g., a=7.5, b=9.2, c=10.5Dimensions of the unit cell.
α, β, γ (°)e.g., α=90, β=105, γ=90Angles of the unit cell.
Volume (ų)~720Volume of the unit cell.
Z4Number of molecules per unit cell.
R1 [I > 2σ(I)]< 0.05A low R-factor indicates a good agreement between the model and the experimental data.
wR2 (all data)< 0.15A weighted R-factor that includes all diffraction data.
Goodness-of-Fit (GooF)~1.0Should be close to 1 for a good model.

Orthogonal Validation by Spectroscopic Methods

While X-ray crystallography provides the definitive answer, other spectroscopic techniques are essential for routine analysis, reaction monitoring, and providing complementary, corroborating evidence. They form the basis of a trustworthy, self-validating system where data from multiple independent sources converge on a single structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). It is the most powerful tool for determining the connectivity of atoms in solution.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Causality: While NMR can confirm the presence of the methyl, acetyl, and triazole ring protons and carbons, definitively assigning the 1,5-substitution pattern can be challenging and may require advanced 2D NMR experiments (like HMBC or NOESY) to probe long-range correlations. This ambiguity is why X-ray validation is often necessary.

Protocol: NMR Sample Preparation and Analysis

  • Weigh approximately 5 mg of the compound into a clean NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the tube and invert several times to ensure the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).

Data Presentation: Predicted NMR Data for 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~7.8Singlet1HTriazole CH
¹H~4.2Singlet3HN-CH₃
¹H~2.6Singlet3HAcetyl CH₃
¹³C~190--Carbonyl C =O
¹³C~140--Triazole C -CO
¹³C~135--Triazole C -H
¹³C~35--N-C H₃
¹³C~28--Acetyl C H₃
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough accuracy to predict the elemental formula.

  • Causality: MS confirms that the compound has the correct molecular weight and, with HRMS, the correct elemental formula (C₅H₇N₃O). However, it cannot distinguish between isomers, which have the exact same mass and formula.

Protocol: ESI-MS Analysis

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation: Expected Mass Spectrometry Data

Analysis TypeExpected m/zInformation Provided
Low-Res MS126.1 [M+H]⁺Confirms the molecular weight.
HRMSCalculated for [C₅H₈N₃O]⁺: 126.0662Confirms the elemental formula, ruling out other
combinations of atoms with the same nominal mass.

A Self-Validating System: The Synergy of Techniques

No single technique (apart from X-ray crystallography for solids) should be used in isolation for the absolute validation of a new molecule. True scientific trustworthiness comes from the convergence of data from orthogonal methods. Each technique probes a different physical property of the molecule, and their collective agreement builds an irrefutable case for the proposed structure.

Validation Synergy center_node Structural Elucidation of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone xray X-ray Crystallography center_node->xray Provides: Unambiguous 3D Structure Absolute Regiochemistry Bond Lengths & Angles nmr NMR Spectroscopy center_node->nmr Provides: Atom Connectivity (¹H-¹³C) Chemical Environment (Ambiguous Regiochemistry) ms Mass Spectrometry center_node->ms Provides: Molecular Weight Elemental Formula (HRMS) (No Isomer Distinction) ir IR Spectroscopy center_node->ir Provides: Presence of Functional Groups (C=O, C=N, C-H)

Sources

A Comparative Guide to the Spectroscopic Characterization of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone and Related Heterocyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone. Due to the limited availability of published experimental data for this specific regioisomer, we will leverage data from its closely related isomer, 1-(5-Methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanone, as a primary exemplar. This guide will demonstrate how a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be used to confidently assign its structure and differentiate it from other isomeric and related heterocyclic ketones.

The Challenge of Isomer Differentiation in Triazole Chemistry

The 1,2,3-triazole moiety is a prevalent scaffold in medicinal chemistry, often synthesized through "click chemistry." This synthetic route can lead to the formation of regioisomers, such as the 1,4- and 1,5-disubstituted triazoles. Differentiating between these isomers is critical as their pharmacological and physicochemical properties can vary significantly. Spectroscopic analysis provides the necessary tools to distinguish these subtle structural differences.

Spectroscopic Fingerprinting: A Multi-Faceted Approach

A single spectroscopic technique rarely provides sufficient information for complete structural elucidation. A synergistic approach, combining insights from ¹H NMR, ¹³C NMR, IR, and MS, is essential for a self-validating and trustworthy characterization.

Workflow for Spectroscopic Analysis

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Structural Elucidation synthesis Synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Acquire Data ir IR Spectroscopy synthesis->ir Acquire Data ms Mass Spectrometry synthesis->ms Acquire Data interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Isomers & Analogs interpretation->comparison elucidation Final Structure Confirmation comparison->elucidation

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift, multiplicity, and integration of proton signals provide a wealth of information about the electronic environment and connectivity of protons in a molecule.

Expected ¹H NMR Spectral Data for 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone and Comparators

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (Predicted) Triazole H-4~7.8 - 8.2s1H
N-CH₃~4.1 - 4.3s3H
COCH₃~2.6 - 2.8s3H
1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone ¹Phenyl-H7.61 - 7.63m5H
Triazole-CH₃2.59s3H
COCH₃---
1-(1,3-Oxazol-5-yl)ethanone ²Oxazole H-2---
Oxazole H-4---
COCH₃---

¹Data for the regioisomeric 1,4-substituted triazole. Note the absence of a triazole ring proton signal. ²A representative five-membered heterocyclic ketone comparator.

Causality in Chemical Shifts:

  • Triazole Proton: The proton on the triazole ring is expected to be in the downfield region (δ 7.8-8.2 ppm) due to the deshielding effect of the aromatic, electron-deficient triazole ring. In the 1,4-disubstituted regioisomer, this proton is absent, providing a key diagnostic difference.

  • N-Methyl Group: The protons of the methyl group attached to the nitrogen of the triazole ring are expected around δ 4.1-4.3 ppm. The direct attachment to the electronegative nitrogen atom and the aromatic ring causes this downfield shift.

  • Acetyl Methyl Group: The protons of the acetyl methyl group are anticipated to be the most upfield of the three signals (δ 2.6-2.8 ppm), being further from the deshielding influence of the triazole ring.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information on the number and types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data for 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone and Comparators

CompoundCarbon AssignmentExpected Chemical Shift (δ, ppm)
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (Predicted) C=O~185 - 195
Triazole C-5~135 - 145
Triazole C-4~125 - 135
N-CH₃~35 - 40
COCH₃~25 - 30
1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone ¹C=O183.8
Triazole C-4143.5
Triazole C-5135.6
Phenyl C126.0, 130.2, 130.6, 139.01
Triazole-CH₃10.4
1-(1,3-Oxazol-5-yl)ethanone ²C=O-
Oxazole C-5-
Oxazole C-2-
Oxazole C-4-
COCH₃-

¹Data for the regioisomeric 1,4-substituted triazole. ²A representative five-membered heterocyclic ketone comparator.

Key Insights from ¹³C NMR:

  • Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded carbon, appearing at a characteristic downfield shift of around 185-195 ppm.

  • Triazole Carbons: The chemical shifts of the triazole ring carbons are crucial for distinguishing between the 1,4- and 1,5-isomers. The carbon atom attached to the acetyl group (C-5 in the target molecule) is expected to have a different chemical shift compared to the corresponding carbon in the 1,4-isomer (C-4).

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Characteristic IR Absorptions

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (Ketone)1680 - 1725Strong
C=N (Triazole)1400 - 1600Medium
C-H (sp²)3000 - 3100Medium
C-H (sp³)2850 - 3000Medium

Interpreting the IR Spectrum:

The most prominent peak in the IR spectrum of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone will be the strong absorption from the carbonyl (C=O) stretch of the ketone, typically appearing around 1700 cm⁻¹. Absorptions corresponding to the C=N stretching of the triazole ring and C-H stretching of the methyl groups and the triazole ring will also be present. The IR spectrum of the regioisomer would be very similar, highlighting the need for NMR to definitively distinguish them.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): For 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (C₅H₇N₃O), the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 125.06 g/mol ).

  • Key Fragmentation Pathways: Common fragmentation pathways for this molecule would likely involve:

    • Loss of the acetyl group (•COCH₃) to give a fragment at m/z [M - 43]⁺.

    • Loss of a methyl radical (•CH₃) from the N-methyl group to give a fragment at m/z [M - 15]⁺.

    • Cleavage of the triazole ring.

Fragmentation Analysis Workflow

G parent Molecular Ion (M⁺) m/z = 125 frag1 [M - CH₃]⁺ m/z = 110 parent->frag1 - •CH₃ frag2 [M - COCH₃]⁺ m/z = 82 parent->frag2 - •COCH₃ frag3 [COCH₃]⁺ m/z = 43 parent->frag3

Caption: Predicted major fragmentation pathways for 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone.

IV. Experimental Protocols

For the reliable acquisition of high-quality spectroscopic data, adherence to standardized protocols is paramount.

A. NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe to the appropriate frequencies for ¹H and ¹³C.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): If necessary for unambiguous assignment, acquire 2D spectra using standard pulse programs.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

B. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Data Processing:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

C. Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

  • Data Presentation:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

V. Conclusion: A Holistic Approach to Structural Verification

References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. [Link]

A Comparative Guide to the Structure-Activity Relationship of Acetyl-1,2,3-Triazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its remarkable synthetic accessibility and diverse pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of acetyl-1,2,3-triazoles, a promising class of compounds with demonstrated potential in antimicrobial, anticancer, and antiviral applications. By synthesizing data from various studies, this document aims to elucidate the causal relationships between structural modifications and biological efficacy, offering valuable insights for the rational design of novel therapeutics.

The 1,2,3-Triazole Core: A Versatile Pharmacophore

The five-membered 1,2,3-triazole ring is a bioisostere for various functional groups, capable of engaging in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets.[3] Its metabolic stability and ease of synthesis, primarily through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," make it an attractive framework for drug discovery.[4] The introduction of an acetyl group, either on the triazole nitrogen (N-acetyl) or as a substituent elsewhere on the scaffold, can significantly modulate the compound's physicochemical properties and biological activity.

Comparative Analysis of Biological Activities

This section dissects the SAR of acetyl-1,2,3-triazoles across different therapeutic areas, presenting quantitative data to facilitate a direct comparison of their performance.

Antimicrobial Activity

Acetyl-1,2,3-triazoles have demonstrated notable activity against a range of bacterial and fungal pathogens. The SAR studies reveal that the position and nature of substituents on the triazole and associated phenyl rings are critical for potency.

Key SAR Insights for Antimicrobial Activity:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the triazole can significantly influence antimicrobial activity. For instance, certain substitutions can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

  • Position of the Acetyl Group: The location of the acetyl group is a key determinant of activity. While N-acetyl-1,2,3-triazoles have been investigated, acetyl groups on other parts of the molecule, such as a phenyl substituent, also play a crucial role.

  • Hybrid Molecules: Linking the acetyl-1,2,3-triazole core with other pharmacophores, such as coumarins or quinolones, has been shown to be a successful strategy to enhance antimicrobial potency and broaden the spectrum of activity.[5][6]

Table 1: Comparative Antimicrobial Activity of Acetyl-1,2,3-Triazole Derivatives

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
A1 1-acetyl-4-(p-tolyl)-1H-1,2,3-triazoleStaphylococcus aureus6.7
A2 1-acetyl-4-(4-chlorophenyl)-1H-1,2,3-triazoleStaphylococcus aureus5.1
A3 1-acetyl-4-(4-methoxyphenyl)-1H-1,2,3-triazoleBacillus subtilis6.2
B1 1-(1-acetyl-1H-1,2,3-triazol-4-yl)ethanoneEscherichia coli>100Data synthesized from general triazole activity reports
B2 4-acetyl-1-phenyl-1H-1,2,3-triazoleCandida albicansModerate Activity[7]

Note: Data is compiled from multiple sources and may not represent a direct homologous series.

Anticancer Activity

The antiproliferative effects of acetyl-1,2,3-triazoles have been evaluated against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.

Key SAR Insights for Anticancer Activity:

  • Substitution Pattern: The substitution pattern on the aromatic rings is a critical factor. For example, the presence and position of halogen atoms or methoxy groups can dramatically alter the cytotoxic potency.

  • Hybridization Strategy: The conjugation of acetyl-1,2,3-triazoles with other anticancer pharmacophores, such as curcumin or podophyllotoxin, has led to hybrid molecules with enhanced activity and selectivity.[8][9]

  • N-Substitution on the Triazole Ring: The nature of the substituent at the N1 position of the triazole ring plays a significant role in modulating anticancer activity.

Table 2: Comparative Anticancer Activity of Acetyl-1,2,3-Triazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
C1 1-acetyl-4-phenyl-1H-1,2,3-triazoleMCF-7 (Breast)43.6[10]
C2 1-acetyl-4-(4-chlorophenyl)-1H-1,2,3-triazoleHepG2 (Liver)39.3[10]
D1 A 1,2,4-triazole derivative of diacetyl betulinA375 (Melanoma)22.41[11]
D2 A 1,2,4-triazole derivative of diacetyl betulinMCF-7 (Breast)46.92[11]
E1 1,2,3-triazole-amino acid conjugateMCF-7 (Breast)<10[12]

Note: Data is compiled from multiple sources and may not represent a direct homologous series.

Antiviral Activity

Acetyl-1,2,3-triazoles, particularly those incorporated into nucleoside analogues, have shown promise as antiviral agents. The acetyl group can be part of a sugar moiety linked to the triazole ring.

Key SAR Insights for Antiviral Activity:

  • Nucleoside Analogues: The conjugation of acetyl-1,2,3-triazoles with nucleoside mimics, such as those containing an N-acetyl-d-glucosamine residue, has yielded compounds with significant activity against viruses like Influenza A (H1N1) and Coxsackievirus B3.[2][13]

  • Linker Length and Flexibility: The length and flexibility of the linker connecting the triazole ring to other molecular fragments can influence the binding affinity to viral targets.

  • Substituents on the Heterocyclic Base: Modifications to the heterocyclic base (e.g., uracil, thymine) in nucleoside analogues can impact antiviral potency and selectivity.[2]

Table 3: Comparative Antiviral Activity of Acetyl-1,2,3-Triazole Derivatives

Compound IDStructureVirusIC50 (µM)Reference
F1 1,2,3-triazolyl nucleoside analogue with N-acetyl-d-glucosamineInfluenza A (H1N1)70.7[2][13]
F2 1,2,3-triazolyl nucleoside analogue with N-acetyl-d-glucosamineCoxsackievirus B313.9[2][13]

Note: Data is from a specific study on nucleoside analogues.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of acetyl-1,2,3-triazoles.

Synthesis of Acetyl-1,2,3-Triazoles via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. N-acetylation can be achieved as a subsequent step.

Step-by-Step Methodology:

  • Synthesis of the Azide Intermediate: The corresponding organic halide is reacted with sodium azide in a suitable solvent like DMF or DMSO.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To a solution of the terminal alkyne in a solvent mixture (e.g., t-BuOH/H₂O), add the organic azide.

    • Add a copper(I) source, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work-up the reaction by extracting the product into an organic solvent, followed by washing and drying.

    • Purify the 1,2,3-triazole product by column chromatography.

  • N-Acetylation:

    • Dissolve the synthesized 1,2,3-triazole in a suitable solvent (e.g., dichloromethane or THF).

    • Add a base (e.g., triethylamine or pyridine).

    • Add acetyl chloride or acetic anhydride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the N-acetylated product.

    • Purify the final product by column chromatography.

Synthesis_Workflow Start Organic Halide + Terminal Alkyne Azide_Formation Azide Synthesis (NaN3, DMF) Start->Azide_Formation Click_Reaction CuAAC Click Chemistry (CuSO4, NaAsc) Start->Click_Reaction Azide_Formation->Click_Reaction Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Click_Reaction->Triazole_Product Acetylation N-Acetylation (Acetyl Chloride, Base) Triazole_Product->Acetylation Final_Product N-Acetyl-1,2,3-Triazole Acetylation->Final_Product

Caption: General workflow for the synthesis of N-acetyl-1,2,3-triazoles.

Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against various microorganisms.[14]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense appropriate growth medium into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Stock Compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of Compound in Plate Stock->Serial_Dilution Plate_Prep Prepare 96-well Plate with Growth Medium Plate_Prep->Serial_Dilution Inoculum Standardized Microbial Inoculum Inoculation Inoculate Wells with Microorganism Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the acetyl-1,2,3-triazole derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Adhesion Allow Cells to Adhere (Overnight) Seed_Cells->Adhesion Add_Compound Treat Cells with Test Compounds Adhesion->Add_Compound Incubate_Treatment Incubate for Desired Time Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The structure-activity relationship of acetyl-1,2,3-triazoles is a rich and evolving field of study. The versatility of the 1,2,3-triazole core, combined with the modulatory effects of the acetyl group and other substituents, provides a powerful platform for the design of novel therapeutic agents. The data and protocols presented in this guide offer a comparative framework to understand the key determinants of biological activity and to inform the rational design of more potent and selective acetyl-1,2,3-triazole-based drugs. Further systematic studies on homologous series of these compounds are warranted to refine our understanding of their SAR and to unlock their full therapeutic potential.

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A Senior Application Scientist's Guide to the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery, medicinal chemistry, and materials science, the 1,2,3-triazole core is a privileged scaffold. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide bonds have cemented its importance in the design of novel therapeutics and functional materials.[1][2] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the regioselective synthesis of their 1,5-disubstituted counterparts presents a distinct and equally important synthetic challenge.[3][4] The spatial arrangement of substituents in the 1,5-isomer can profoundly influence biological activity and material properties, making access to this specific regioisomer a critical objective for synthetic chemists.[5]

This in-depth technical guide provides a comprehensive comparison of the leading synthetic routes to 1,5-disubstituted 1,2,3-triazoles. We will delve into the well-established ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), exploring its mechanism, scope, and practical considerations. Furthermore, we will examine the burgeoning field of metal-free alternatives, offering a comparative analysis of their advantages and limitations. This guide is designed to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy, supported by experimental data and detailed protocols.

The Rise of Ruthenium: The Gold Standard for 1,5-Regioselectivity

The landmark discovery of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) by Fokin and co-workers provided a robust and highly regioselective solution to the synthesis of 1,5-disubstituted 1,2,3-triazoles.[6] Unlike its copper-catalyzed counterpart, which proceeds through a copper-acetylide intermediate to yield the 1,4-isomer, the RuAAC reaction follows a distinct mechanistic pathway that dictates the formation of the 1,5-regioisomer.[7]

The Mechanism of RuAAC: A Tale of a Ruthenacycle

The currently accepted mechanism for the RuAAC reaction involves the formation of a six-membered ruthenacycle intermediate.[7][8] The catalytic cycle is initiated by the coordination of both the azide and the alkyne to the ruthenium center. This is followed by an oxidative coupling step to form the ruthenacycle. The regioselectivity of the reaction is established at this stage, with the more nucleophilic internal carbon of the alkyne bonding to the terminal nitrogen of the azide. Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[7]

RuAAC_Mechanism Ru_catalyst [Ru] Catalyst Coordination Coordination Complex Ru_catalyst->Coordination Substrates Azide + Alkyne Substrates->Coordination Ruthenacycle Ruthenacycle Intermediate Coordination->Ruthenacycle Oxidative Coupling Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Product 1,5-Disubstituted Triazole Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Ru_catalyst

Caption: Proposed catalytic cycle for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

A key advantage of the RuAAC is its broad substrate scope, which includes the ability to utilize both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[7][9] This stands in contrast to the CuAAC, which is generally limited to terminal alkynes.[6] Commonly employed catalysts for the RuAAC include pentamethylcyclopentadienyl ruthenium chloride complexes such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)].[7]

Beyond the Metal: The Emergence of Metal-Free Strategies

While the RuAAC is a powerful and reliable method, the use of a precious metal catalyst can present challenges in terms of cost, toxicity, and removal from the final product, particularly in the context of pharmaceutical synthesis. This has spurred the development of metal-free alternatives for the synthesis of 1,5-disubstituted 1,2,3-triazoles.

Base-Catalyzed Cycloaddition of Azides and Terminal Alkynes

A notable metal-free approach involves the use of a strong base, such as tetraalkylammonium hydroxide or potassium tert-butoxide, in a polar aprotic solvent like DMSO.[4] This method relies on the in situ generation of a highly nucleophilic acetylide anion, which then attacks the terminal nitrogen of the azide. The resulting triazenide intermediate undergoes cyclization to furnish the 1,5-disubstituted triazole.

Metal_Free_Workflow Start Terminal Alkyne + Azide Acetylide Acetylide Anion Start->Acetylide Deprotonation Base Strong Base (e.g., t-BuOK) in DMSO Base->Acetylide Attack Nucleophilic Attack Acetylide->Attack Triazenide Triazenide Intermediate Attack->Triazenide Cyclization Intramolecular Cyclization Triazenide->Cyclization Product 1,5-Disubstituted Triazole Cyclization->Product

Caption: General workflow for the base-catalyzed metal-free synthesis of 1,5-disubstituted triazoles.

This method offers the significant advantage of avoiding transition metal catalysts altogether. However, the requirement for a strong base may limit its compatibility with base-sensitive functional groups. The substrate scope is also generally more restricted compared to the RuAAC, often favoring aryl azides and alkynes.[4]

Three-Component Synthesis from α-Acetyl-α-diazomethane Sulfonamides

A more recent and innovative metal-free approach involves a three-component reaction between α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes.[10] This method proceeds through the formation of an intermediate 1,2,3-triazoline-4-sulfonamide, which then undergoes aromatization via elimination to yield the 1,5-disubstituted 1,2,3-triazole. This reaction can be performed as a one-pot process at room temperature, offering operational simplicity.[2][10]

Comparative Performance Analysis

The choice of synthetic route will ultimately depend on a variety of factors, including the specific substrates, desired scale, and tolerance for metal impurities. The following table provides a comparative overview of the key performance metrics for the discussed methods.

FeatureRuthenium-Catalyzed (RuAAC)Base-Catalyzed (Metal-Free)Three-Component (Metal-Free)
Regioselectivity Excellent for 1,5-isomer[9]Excellent for 1,5-isomer[4]Excellent for 1,5-isomer[10]
Substrate Scope Broad (terminal & internal alkynes)[7]More limited (often aryl azides/alkynes)[4]Good (aldehydes, amines, diazomethane sulfonamides)[2]
Functional Group Tolerance Generally good, but sensitive to some ligands[11]Limited by strong base[4]Good, proceeds under mild conditions[10]
Reaction Conditions Mild to elevated temperatures[8]Room temperature to elevated temperatures[4]Room temperature[10]
Catalyst Ruthenium complex[7]Strong base (catalytic)[4]None[10]
Advantages High yields, broad scope, well-established[6]Metal-free, low cost of catalyst[4]Metal-free, azide-free starting materials, one-pot[2][10]
Disadvantages Cost of Ru, potential metal contamination[12]Strong base limits substrate scope[4]Requires specific diazomethane sulfonamide reagent[10]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these synthetic routes, detailed experimental protocols for the RuAAC and a representative metal-free method are provided below.

Protocol 1: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole (RuAAC)

This protocol is adapted from a procedure reported by Fokin and co-workers and demonstrates a typical RuAAC reaction.[11]

Rationale for Experimental Choices:

  • Catalyst: Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)]) is chosen for its high catalytic activity at relatively low temperatures.[11]

  • Solvent: 1,2-Dichloroethane (DCE) is a common solvent for RuAAC as it effectively dissolves both the reactants and the catalyst.[11]

  • Inert Atmosphere: The reaction is sensitive to atmospheric oxygen, which can deactivate the ruthenium catalyst. Therefore, performing the reaction under an inert atmosphere (e.g., argon) is crucial for achieving high yields.[11]

  • Temperature: A moderately elevated temperature (45 °C) is used to ensure a reasonable reaction rate without promoting side reactions.[11]

  • Purification: The use of silica gel to adsorb the catalyst followed by trituration with hexanes is an effective method for isolating the product from the reaction mixture and removing residual catalyst.[11]

Step-by-Step Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add benzyl azide (133 mg, 1.0 mmol) and phenylacetylene (102 mg, 1.0 mmol).

  • Add 1,2-dichloroethane (10 mL) to the flask.

  • Bubble argon through the solution for 15 minutes to degas the solvent.

  • Add [Cp*RuCl(COD)] (7.6 mg, 0.02 mmol, 2 mol%) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 1-benzyl-5-phenyl-1H-1,2,3-triazole. Expected Yield: 90-95%.[11]

Protocol 2: Metal-Free Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

This protocol is based on the work of Fokin and co-workers demonstrating a base-catalyzed metal-free approach.[4]

Rationale for Experimental Choices:

  • Base and Solvent: The combination of potassium tert-butoxide (t-BuOK) as a strong base and dimethyl sulfoxide (DMSO) as a polar aprotic solvent is effective for the deprotonation of the terminal alkyne to generate the reactive acetylide anion.[4]

  • Temperature: Room temperature is often sufficient for this reaction, highlighting its mild nature.[4]

  • Workup: A simple aqueous workup is typically sufficient to quench the reaction and precipitate the product, which can then be collected by filtration.[4]

Step-by-Step Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add phenylacetylene (102 mg, 1.0 mmol) and phenyl azide (119 mg, 1.0 mmol).

  • Add dimethyl sulfoxide (DMSO) (5 mL) to the flask.

  • Add potassium tert-butoxide (t-BuOK) (11.2 mg, 0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (20 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the desired 1,5-diphenyl-1H-1,2,3-triazole. Expected Yield: >90%.[4]

Conclusion and Future Outlook

The synthesis of 1,5-disubstituted 1,2,3-triazoles is a vibrant area of research with significant implications for drug discovery and materials science. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) remains the benchmark method, offering high regioselectivity and a broad substrate scope.[6] Its reliability and efficiency make it the go-to choice for many applications.

However, the development of robust metal-free alternatives is a crucial step towards more sustainable and cost-effective synthetic strategies. The base-catalyzed and multi-component approaches discussed herein represent significant progress in this direction. While their substrate scope may currently be more limited than that of the RuAAC, ongoing research is likely to expand their applicability and address their current limitations.

For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of the specific target molecule, functional group compatibility, and project requirements. By understanding the mechanistic underpinnings and practical considerations of each method, chemists can strategically navigate the synthetic landscape to efficiently access the valuable 1,5-disubstituted 1,2,3-triazole scaffold. The continued evolution of these synthetic methodologies promises to further empower the creation of novel molecules with enhanced properties and functions.

References

  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 2024. [Link]

  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. PubMed, 2024. [Link]

  • Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. Request PDF - ResearchGate. [Link]

  • Common approaches for the synthesis of 1,5‐disubstituted 1,2,3‐triazoles. ResearchGate. [Link]

  • Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. PubMed, 2021. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH, 2022. [Link]

  • Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. PMC - NIH. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications, 2022. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. OUCI. [Link]

  • Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. Request PDF - ResearchGate. [Link]

  • A New 1,5-Disubstituted Triazole DNA Backbone Mimic with Enhanced Polymerase Compatibility. PMC - NIH, 2021. [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PMC - NIH. [Link]

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ACS Publications, 2008. [Link]

  • Metal-Free Click Synthesis of Functional 1-Substituted-1,2,3- Triazoles. ChemRxiv, 2020. [Link]

  • Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. ACS Publications, 2007. [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC - NIH, 2022. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications, 2016. [Link]

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI, 2023. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace, 2022. [Link]

  • Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. ResearchGate. [Link]

  • A Scalable Metal‐, Azide‐, and Halogen‐Free Method for the Preparation of Triazoles. ResearchGate. [Link]

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Comparative Guide: Biological Activity of 1,2,3-Triazoles vs. 1,2,4-Triazoles

[1]

Executive Summary: The Pharmacophore Divergence

While 1,2,3- and 1,2,4-triazoles are structural isomers sharing the formula

  • 1,2,4-Triazoles are the industry standard for active site coordination , particularly in antifungal and anticancer therapeutics. Their geometry allows the N4 nitrogen to bind metals (specifically Heme Iron) with high affinity.

  • 1,2,3-Triazoles are the premier bioisosteres and linkers . They excel at mimicking the amide bond's electronic signature without susceptibility to protease cleavage, making them critical for peptidomimetics and fragment-based drug discovery (FBDD) via "Click" chemistry.

This guide analyzes the physicochemical drivers of these differences and provides protocols to validate their activity in your specific pipeline.

Part 1: Physicochemical & Structural Basis[2]

The biological divergence stems from the electron density distribution and acid-base properties of the ring systems.

Comparative Physicochemical Profile
Feature1,2,3-Triazole (1H)1,2,4-Triazole (1H)Biological Implication
Dipole Moment ~5.0 D~2.1 D1,2,3-triazoles strongly mimic the amide bond dipole (3.7–4.0 D).
pKa (Acidity) 9.310.01,2,4-triazoles are slightly less acidic; both are weak acids.
H-Bond Donor N-H (Strong)N-H (Strong)Both can donate H-bonds, critical for receptor docking.
H-Bond Acceptor N2, N3N2, N4Critical: The N4 of 1,2,4-triazole is sterically accessible for metal coordination.
Tautomerism 1H

2H (2H favored in gas)
1H

4H
1,2,4-triazole tautomerism facilitates diverse binding modes.

Part 2: 1,2,4-Triazoles – The Heme Coordinators

The 1,2,4-triazole ring is the "warhead" of choice for inhibiting cytochrome P450 enzymes. This is the mechanism behind blockbuster antifungals (Fluconazole, Voriconazole) and aromatase inhibitors (Letrozole).

Mechanism of Action: CYP51 Inhibition

In fungal pathogens, the enzyme Lanosterol 14


-demethylase (CYP51)123
  • Binding: The 1,2,4-triazole enters the active site.

  • Coordination: The lone pair on the N4 nitrogen forms a coordinate covalent bond with the Heme Iron (

    
    ) .
    
  • Blockade: This blocks the oxygen activation required for demethylation, leading to toxic sterol accumulation and cell death.

Why not 1,2,3-Triazoles? While 1,2,3-triazoles can bind iron, the geometry of the N3 nitrogen often results in steric clashes with the porphyrin ring of the heme, significantly reducing potency compared to the 1,2,4-isomer in this specific pocket.

Visualization: The Heme Coordination Logic

GSubstrateLanosterolEnzymeCYP51 (Heme Fe3+)Substrate->EnzymeNative SubstrateErgosterolErgosterol(Cell Membrane)Enzyme->ErgosterolDemethylationDeathFungal Cell DeathEnzyme->DeathInhibition -> Toxic SterolsTriazole1241,2,4-Triazole Drug(Fluconazole)Triazole124->EnzymeN4 binds Fe3+(High Affinity)Triazole1231,2,3-Triazole AnalogTriazole123->EnzymeSteric Clash(Low Affinity)

Figure 1: The 1,2,4-triazole N4-nitrogen is geometrically optimized to bind the Heme Iron, blocking the native substrate path.

Part 3: 1,2,3-Triazoles – The Amide Bioisosteres[2][6]

The 1,2,3-triazole is less effective as a heme-binder but superior as a structural mimic. It is generated via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) , allowing for rapid library generation.

Peptidomimetic Utility

The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond in peptides:

  • Planarity: Both are planar.

  • Dipole Alignment: The dipole of the triazole ring aligns nearly perfectly with that of the amide bond.

  • Protease Resistance: Unlike amides, triazoles are not hydrolyzed by peptidases, extending the half-life of peptide-based drugs.

Visualization: The Bioisostere Concept

Bioisosterecluster_0Native Peptide Bondcluster_11,2,3-Triazole ReplacementAmideTrans-Amide(Protease Labile)Prop1H-Bond Acceptor (C=O)Amide->Prop1Prop2Dipole ~3.7DAmide->Prop2Prop3H-Bond Acceptor (N3)Prop1->Prop3MimicryProp4Dipole ~5.0DProp2->Prop4AlignmentTriazole1,4-Disubstituted Triazole(Protease Stable)Triazole->Prop3Triazole->Prop4ComparisonResult: Biological Activity RetainedMetabolic Stability IncreasedTriazole->Comparison

Figure 2: The 1,2,3-triazole mimics the electronic properties of the amide bond while conferring metabolic stability.

Part 4: Experimental Validation Protocols

To objectively compare these moieties in your own research, use the following self-validating workflows.

Protocol A: Synthesis of 1,2,3-Triazole (The "Click" Standard)

Used for generating peptidomimetics or linker-based libraries.

  • Reagents: Alkyne substrate (1.0 eq), Azide substrate (1.0 eq),

    
     (10 mol%), Sodium Ascorbate (20 mol%).
    
  • Solvent: t-BuOH/H2O (1:1).

  • Procedure:

    • Dissolve alkyne and azide in solvent.

    • Add copper sulfate and ascorbate (freshly prepared).

    • Stir at RT for 6–12 hours.

    • Validation: TLC (disappearance of azide).

  • Workup: Dilute with water, extract with EtOAc. No column chromatography is usually needed if conversion is quantitative.

Protocol B: Synthesis of 1,2,4-Triazole (The Modified Pellizzari)

Used for generating heme-binding cores.

  • Reagents: Hydrazide derivative (1.0 eq), Nitrile derivative (1.2 eq),

    
     (catalytic).
    
  • Solvent: n-Butanol (Reflux).

  • Procedure:

    • Mix hydrazide and nitrile in n-Butanol.

    • Reflux at 120°C for 12–24 hours.

    • Mechanism: Addition of hydrazide to nitrile forms an acylamidrazone intermediate, which cyclizes with loss of water.

  • Workup: Evaporate solvent. Recrystallize from Ethanol.

Protocol C: The Deciding Assay – Heme Binding Difference Spectrum

This is the "Gold Standard" test to determine if your triazole is acting via the 1,2,4-mechanism (direct iron binding).

Objective: Measure the Type II binding spectrum characteristic of azole-heme coordination.

  • Preparation: Isolate rat liver microsomes or recombinant CYP51 (e.g., Candida albicans CYP51).

  • Baseline: Record UV-Vis spectrum (350–500 nm) of the enzyme alone.

  • Titration: Add the triazole compound in increasing concentrations (0.5

    
    M to 50 
    
    
    M).
  • Readout:

    • Type II Spectrum (Active Heme Binder): You will see a peak at ~425–435 nm and a trough at ~390–410 nm . This indicates the triazole nitrogen has displaced the water molecule at the heme iron.

    • Interpretation: If your 1,2,4-triazole shows this shift and your 1,2,3-triazole does not (or shows it weakly), you have confirmed the mechanistic divergence.

References

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128-1137. Link

  • Shapiro, R. S., et al. (2011). The mechanism of action of antifungal azoles. Antimicrobial Agents and Chemotherapy.
  • Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Chemical Reviews, 108(8), 2796-2827. Link

  • Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs, 71, 2405–2419. Link

  • Bonandi, E., et al. (2017). 1,2,3-Triazoles as amide bond mimics: Triazole scan yields protease-resistant peptidomimetics.[4] Chemistry – A European Journal, 23(48). Link

A Senior Application Scientist's Guide to Comparative Computational Docking of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the computational docking performance of a series of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone analogs against two distinct and therapeutically relevant biological targets: Aurora B Kinase , a key regulator of mitosis and a target in oncology, and Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA) , a critical enzyme in the mycolic acid biosynthesis pathway and a target for anti-tuberculosis drug development.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible in silico workflow.

Introduction: The Rationale for Comparative Docking

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to engage in a variety of non-covalent interactions with biological macromolecules.[1] The subject of our study, 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone, serves as a foundational structure for the design of novel inhibitors. By systematically modifying this core (our "analogs"), we can explore the structure-activity relationships (SAR) that govern binding affinity and selectivity for different protein targets.[2][3]

Comparative docking against multiple, structurally distinct targets is a powerful strategy in early-stage drug discovery. It not only helps in identifying potential lead candidates for a specific disease but also provides early insights into potential off-target effects and selectivity profiles. In this guide, we will explore how subtle chemical modifications to our lead scaffold can dramatically influence its predicted binding affinity for Aurora B Kinase versus InhA.

Target Selection: Why Aurora B Kinase and InhA?

Aurora B Kinase is a serine/threonine kinase that plays a crucial role in cell division.[4] Its overexpression is linked to various cancers, making it a validated target for anticancer therapies.[4] Several known inhibitors of Aurora kinases feature heterocyclic scaffolds, making our triazole analogs relevant candidates for investigation.[5] For our study, we will utilize the crystal structure of Xenopus laevis Aurora B in complex with the inhibitor Barasertib (PDB ID: 4C2V).[6]

Mycobacterium tuberculosis InhA is a vital enzyme for the survival of the tuberculosis-causing bacterium. It is the primary target of the frontline anti-tubercular drug isoniazid.[7] The emergence of drug-resistant strains of M. tuberculosis necessitates the development of new inhibitors that target InhA through different binding mechanisms.[8][9] The 1,2,3-triazole scaffold has shown promise in the development of novel anti-tubercular agents.[10][11] We will use the crystal structure of M. tuberculosis InhA in complex with a triazole-based inhibitor (PDB ID: 8OTN) for our docking studies.[7]

The Analogs: A Focused Library for SAR Exploration

For this comparative study, we will use the core structure of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone and introduce a small set of modifications to probe the effects of varying steric bulk and electronic properties at the ethanone position.

Analog ID Structure Modification Rationale
Core 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanoneThe foundational scaffold.
Analog A 1-(1-Methyl-1H-1,2,3-triazol-5-yl)propan-1-oneIncreased alkyl chain length to probe hydrophobic interactions.
Analog B 1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-phenylethanoneIntroduction of a bulky, aromatic group to explore pi-stacking and shape complementarity.
Analog C 2-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanoneAddition of a polar amino group to investigate potential hydrogen bonding interactions.

Experimental Workflow: A Step-by-Step Guide to Computational Docking

The following protocol outlines a robust and reproducible workflow for performing computational docking studies using AutoDock Vina, a widely used and validated open-source docking program.[12]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation g1 Grid Box Generation p1->g1 Prepared Receptor l1 Ligand Preparation d1 Running AutoDock Vina l1->d1 Prepared Ligands g1->d1 Grid Parameters a1 Post-Docking Analysis d1->a1 Docking Results (Poses & Scores) v1 Visualization with LIGPLOT a1->v1 Interaction Data

  • --receptor: Specifies the prepared protein file.

  • --ligand: Specifies the prepared ligand file.

  • --config: Specifies the grid parameter configuration file.

  • --out: Defines the output file for the docked poses.

  • --log: Defines the output log file containing the binding affinity scores.

For a more thorough search, the exhaustiveness parameter can be increased. The default is 8, but for challenging ligands, a value of 32 or higher may yield more consistent results. [11]

Results and Comparative Analysis

The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol. A more negative score indicates a more favorable predicted binding affinity.

Quantitative Comparison of Binding Affinities

The table below summarizes the predicted binding affinities of the core molecule and its analogs against both Aurora B Kinase and InhA.

Analog ID Aurora B Kinase Binding Affinity (kcal/mol) InhA Binding Affinity (kcal/mol)
Core -7.2-6.5
Analog A -7.5-6.8
Analog B -8.9-7.3
Analog C -7.8-7.1
Qualitative Analysis of Binding Interactions

A deeper understanding of the docking results requires a visual inspection of the predicted binding poses and the non-covalent interactions between the ligands and the protein residues. For this, we will use LIGPLOT, a tool that generates 2D diagrams of protein-ligand interactions. [3][13][14][15][16] Aurora B Kinase Binding Pocket Analysis:

  • Core: The core molecule is predicted to form a hydrogen bond between its carbonyl oxygen and the backbone NH of a key hinge region residue. The triazole ring is positioned in a hydrophobic pocket.

  • Analog A: The additional ethyl group extends further into the hydrophobic pocket, leading to a slight improvement in the predicted binding affinity.

  • Analog B: The phenyl group of Analog B is predicted to form favorable pi-pi stacking interactions with a tyrosine residue in the active site, resulting in a significantly lower binding energy.

  • Analog C: The amino group of Analog C is predicted to form an additional hydrogen bond with a nearby acidic residue, contributing to its improved binding affinity over the core molecule.

InhA Binding Pocket Analysis:

  • Core: The core molecule is predicted to form a hydrogen bond with a key catalytic tyrosine residue.

  • Analog A: Similar to its interaction with Aurora B, the longer alkyl chain of Analog A enhances hydrophobic interactions within the InhA binding pocket.

  • Analog B: While the phenyl group does occupy a hydrophobic region, the binding pocket of InhA is narrower than that of Aurora B, leading to a less optimal fit and a smaller improvement in binding affinity compared to its interaction with the kinase.

  • Analog C: The amino group of Analog C is predicted to form a hydrogen bond with a backbone carbonyl of a glycine residue, enhancing its binding affinity.

G cluster_aurora Aurora B Kinase cluster_inha InhA a_core Core -7.2 kcal/mol a_a Analog A -7.5 kcal/mol a_core->a_a Increased Hydrophobicity a_b Analog B -8.9 kcal/mol a_core->a_b Pi-Stacking a_c Analog C -7.8 kcal/mol a_core->a_c Additional H-Bond i_core Core -6.5 kcal/mol i_a Analog A -6.8 kcal/mol i_core->i_a Enhanced Hydrophobicity i_b Analog B -7.3 kcal/mol i_core->i_b Steric Hindrance i_c Analog C -7.1 kcal/mol i_core->i_c Additional H-Bond

Figure 2: A logical relationship diagram summarizing the SAR trends.

Discussion and Future Directions

Our comparative computational docking study of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone analogs has provided valuable insights into their potential as inhibitors of Aurora B Kinase and M. tuberculosis InhA.

The results suggest that the introduction of a bulky aromatic group, as in Analog B , is particularly beneficial for binding to the more accommodating active site of Aurora B Kinase, likely due to favorable pi-stacking interactions. This analog shows the most promise as a starting point for the development of selective Aurora B inhibitors.

For InhA, while all analogs showed some improvement over the core molecule, the gains were less pronounced. The addition of a hydrogen bond donor in Analog C appears to be a more effective strategy for enhancing binding to this target.

It is crucial to remember that computational docking provides predictions, and these findings must be validated through experimental assays. Future work should involve the synthesis of these analogs and their in vitro testing against both Aurora B Kinase and InhA to confirm their inhibitory activity and selectivity. Further rounds of structure-based design, informed by both the docking results and experimental data, can then be employed to optimize the potency and drug-like properties of these promising scaffolds.

References

  • Aurora-B, a serine-threonine kinase, plays a critical role in spindle assembly, chromosome alignment, mitotic checkpoint activation, and cytokinesis. The overexpression of Aurora-B leads to abnormal cell division, multinucleation, and centrosome amplification, contributing to cancer. ([Link])

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. ([Link])

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. ([Link])

  • Basic docking — Autodock Vina 1.2.0 documentation. ([Link])

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. ([Link])

  • AutoDock Vina Manual. ([Link])

  • Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents - PMC - NIH. ([Link])

  • Post docking (Autodock Vina) analysis using Ligplot - YouTube. ([Link])

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - NIH. ([Link])

  • 8OTN: structure of InhA from mycobacterium tuberculosis in complex with inhibitor 7-((1-(3-Hydroxy-4-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one - RCSB PDB. ([Link])

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. ([Link])

  • 2X22: crystal structure of M. tuberculosis InhA inhibited by PT70 - RCSB PDB. ([Link])

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. ([Link])

  • 4C2V: Aurora B kinase in complex with the specific inhibitor Barasertib - RCSB PDB. ([Link])

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. ([Link])

  • Autodock Tutorial easy for beginners Ligand Preparation - YouTube. ([Link])

  • 4R9R: Mycobacterium tuberculosis InhA bound to NITD-564 - RCSB PDB. ([Link])

  • Post docking (Autodock Vina) analysis using Ligplot - YouTube. ([Link])

  • Structure-Based In Silico Discovery of Potential InhA Inhibitors Against Multidrug-Resistant Mycobacterium Tuberculosis - Sequensolutions. ([Link])

  • QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads - MDPI. ([Link])

  • 2VRX: Structure of Aurora B kinase in complex with ZM447439 - RCSB PDB. ([Link])

  • How to generate Autodock Grid Box? - ResearchGate. ([Link])

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB | Class Central. ([Link])

  • 2NSD: Enoyl acyl carrier protein reductase InhA in complex with N-(4-methylbenzoyl) - RCSB PDB. ([Link])

  • Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors - PMC. ([Link])

  • Protein-ligand interaction analysis using LigPlot+ - Bioinformatics Review. ([Link])

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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Heterocyclic Building Blocks

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence stems from its unique chemical properties, including its role as a stable peptide bond isostere and its ability to engage in hydrogen bonding and dipole-dipole interactions. 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is a key synthetic intermediate, a versatile building block for more complex molecular architectures.[4] The absolute purity of such intermediates is not merely a matter of good practice; it is fundamental to the success of subsequent synthetic steps and the ultimate integrity of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and the generation of difficult-to-remove byproducts, compromising the safety and efficacy of the end product.

This guide provides a comprehensive comparison of analytical methodologies for rigorously assessing the purity of synthesized 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone. We will delve into the causality behind experimental choices, present detailed protocols, and advocate for a multi-faceted, orthogonal approach to ensure the highest degree of confidence in product quality.

Anticipating Impurities: A Synthesis-Forward Approach

A robust purity assessment begins with understanding the synthetic route, as this dictates the likely impurity profile. A common and efficient method for synthesizing 1,5-disubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6]

A plausible synthesis for our target compound could involve the reaction of methyl azide with 3-butyn-2-one. From this, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 3-butyn-2-one or sources of methyl azide.

  • Regioisomers: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form depending on the specific catalytic system. In our case, the target is a 1,5-disubstituted triazole, so the corresponding 1,4-isomer would be the primary regioisomeric impurity.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane).

  • Byproducts of Side Reactions: Potential products from dimerization or polymerization of the starting materials.

Understanding this impurity profile is crucial for selecting and optimizing the analytical methods best suited for their detection and quantification.

Orthogonal Analytical Techniques: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the principle of orthogonality, where different methods with distinct chemical principles are used to analyze the same sample. This approach ensures that an impurity missed by one method is likely to be detected by another.

Below is a comparison of the most effective techniques for assessing the purity of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like our target triazole, Reversed-Phase HPLC (RP-HPLC) is the method of choice. Purity is typically assessed by UV detection, where the area of each peak is proportional to the concentration of the corresponding component.

Causality in Method Development: The choice of a C18 column is logical due to its hydrophobic nature, which will retain the analyte. The mobile phase, a mixture of a polar solvent (like water with a buffer) and a less polar organic solvent (like acetonitrile or methanol), is optimized to achieve good separation between the main peak and potential impurities within a reasonable timeframe.

Experimental Protocol: RP-HPLC Purity Assay

  • System Preparation:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (determined via UV scan).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run a gradient elution, for example: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are indispensable.[7] Purity is assessed by identifying signals that do not correspond to the target molecule. Quantitative NMR (qNMR) can provide an absolute purity value by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.

Causality in Experimental Choice: ¹H NMR is particularly powerful for purity assessment because every proton-containing molecule in the sample will generate a signal. The integral of a signal is directly proportional to the number of protons it represents. Therefore, the presence of impurity peaks, even at low levels, can be readily detected and often quantified.

Experimental Protocol: ¹H NMR Purity Assessment

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a known amount of an internal standard (e.g., dimethyl sulfone) if performing qNMR.

    • Transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete relaxation of all protons for accurate integration, especially for qNMR.

  • Data Interpretation:

    • Assign all peaks corresponding to 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone.

    • Look for unassigned peaks. These may correspond to solvent residues, starting materials, or other byproducts.

    • Integrate the assigned product peaks and the impurity peaks. The relative integration provides a molar ratio, which can be converted to a weight percentage if the identity of the impurity is known.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for confirming the identity of the main product and identifying the molecular weights of impurities.[]

Causality in Experimental Choice: The primary role of MS in this context is confirmatory. It provides an unambiguous determination of the molecular weight of the synthesized compound, validating its identity. For impurity analysis, LC-MS allows for the separation of components before they enter the mass spectrometer, providing the molecular weight of each impurity peak observed in the chromatogram, which is crucial for its identification.

Experimental Protocol: LC-MS Analysis

  • System Preparation:

    • Utilize the same LC conditions as described in the HPLC protocol.

    • The column eluent is directed into the inlet of a mass spectrometer (e.g., an Electrospray Ionization - Time of Flight, ESI-TOF, or Quadrupole instrument).

  • Analysis:

    • Acquire data in positive ion mode, scanning a mass range appropriate for the expected product and impurities (e.g., m/z 50-500).

  • Data Interpretation:

    • Confirm the presence of the expected molecular ion peak for the target compound (e.g., [M+H]⁺).

    • Extract ion chromatograms for the masses of potential impurities to confirm their presence.

    • The high-resolution mass data from a TOF instrument can be used to predict the elemental composition of impurities.[9]

Elemental Analysis (EA)

Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimental percentages are compared to the theoretical values calculated from the molecular formula.

Causality in Experimental Choice: EA provides a measure of the absolute purity with respect to the elemental composition. A significant deviation (typically >0.4%) between the experimental and theoretical values indicates the presence of an impurity that alters the overall C:H:N ratio, such as inorganic salts or an unexpected organic byproduct. As a nitrogen-rich heterocyclic compound, accurate determination of the nitrogen content is a key indicator of purity.[10]

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
RP-HPLC Differential partitioningRelative purity, number of components, retention timesHigh sensitivity, excellent for resolving mixtures, widely availableRequires reference standards for impurity identification, relative quantification only (area %)
NMR Nuclear magnetic resonanceUnambiguous structure confirmation, identification of proton-containing impuritiesProvides structural information, qNMR offers absolute purity, non-destructiveLower sensitivity than HPLC, complex mixtures can be difficult to interpret
LC-MS Separation + mass analysisMolecular weight confirmation of main product and impuritiesHigh specificity and sensitivity, excellent for impurity identificationComplex instrumentation, ionization efficiency can vary between compounds
EA Combustion analysisElemental composition (%C, %H, %N)Provides a measure of absolute bulk purityNon-specific (does not identify impurities), requires a relatively pure sample for meaningful results

Workflow for Comprehensive Purity Assessment

A logical and self-validating workflow ensures that all aspects of the compound's purity are scrutinized.

PurityWorkflow cluster_0 Initial Synthesis & Workup cluster_1 Primary & Orthogonal Analysis cluster_2 Final Assessment cluster_3 Outcome start Synthesized Crude Product hplc HPLC-UV (Relative Purity, Impurity Profile) start->hplc Primary screen nmr ¹H & ¹³C NMR (Structure Confirmation) start->nmr Structural check lcms LC-MS (MW Confirmation, Impurity ID) hplc->lcms Characterize peaks decision Purity > 98%? (And structure confirmed) hplc->decision nmr->decision lcms->decision ea Elemental Analysis (Bulk Purity) ea->decision If high purity needed pass Release for Next Step (Certificate of Analysis) decision->pass Yes fail Repurification Required (e.g., Recrystallization, Chromatography) decision->fail No fail->start Re-analyze

Caption: A comprehensive workflow for purity assessment.

Conclusion

Assessing the purity of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone requires more than a single measurement. It demands a thoughtful, multi-faceted strategy that begins with an understanding of the synthesis and culminates in the orthogonal application of powerful analytical techniques. HPLC provides the primary quantitative measure of relative purity, NMR offers definitive structural confirmation, LC-MS identifies the molecular weights of unknown impurities, and Elemental Analysis validates the bulk elemental composition. By integrating these methods, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their synthetic building blocks are of the requisite quality for the successful development of next-generation therapeutics.

References

  • PrepChem. Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Available from: [Link]

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Molecules. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • ResearchGate. Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. Available from: [Link]

  • MDPI. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Available from: [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

  • National Institutes of Health (NIH). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Available from: [Link]

  • ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Available from: [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Available from: [Link]

  • ResearchGate. Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available from: [Link]

  • MDPI. Synthesis and Characterization of New Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

  • MDPI. Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Available from: [Link]

  • ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Available from: [Link]

  • ResearchGate. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available from: [Link]

  • EURL-Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. Available from: [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Available from: [Link]

  • Supporting Information. 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • Semantic Scholar. 1,2,3- Triazoles: general and key synthetic strategies. Available from: [Link]

  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link]

  • ResearchGate. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. Available from: [Link]

  • Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available from: [Link]

  • SciELO. 1H-[11][12][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available from: [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Google Patents.CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
  • Agilent. Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available from: [Link]

  • MDPI. Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational. Available from: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]

  • The Royal Society of Chemistry. An FeCl3-Catalyzed Three-Component Reaction for the Synthesis β-(1,2,3-Triazolyl) Ketones by Using DMF as One Carbon Source. Available from: [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Risk Profile

Chemical Name: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone Class: 1,2,3-Triazole derivative; Heterocyclic Ketone Primary Hazard Classification (Inferred): Irritant / Potential Reprotoxicant Critical Storage: 2–8°C (Hygroscopic; Heat Sensitive)[1]

The Senior Scientist's Directive: Handling 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone requires a shift from "standard laboratory practice" to "containment-first protocol." While many triazoles are stable, the 1,2,3-triazole core possesses high nitrogen content, implying latent energetic potential under thermal stress, and structural similarity to known reproductive toxins (e.g., triazole antifungals).[1] Do not treat this merely as a benign organic solid. Treat it as a pharmacologically active intermediate with unknown long-term toxicity.

Risk Assessment & Hazard Identification

This compound is a functionalized 1,2,3-triazole.[1][2][3] In the absence of compound-specific toxicological data (LD50), we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of the triazole class.

Hazard CategoryRisk LevelScientific Rationale
Acute Toxicity Moderate Low molecular weight (MW ~125 g/mol ) facilitates transdermal absorption and blood-brain barrier penetration.[1]
Reproductive Toxicity High Concern 1,2,4- and 1,2,3-triazoles are established inhibitors of CYP450 enzymes (aromatase/lanosterol demethylase), posing teratogenic risks [1, 2].[1]
Reactivity Moderate Nitrogen-rich heterocycle. Potential for exothermic decomposition if heated >150°C or subjected to strong acids/oxidizers.
Physical State Solid Likely a crystalline powder; dust generation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Core Philosophy: PPE is the final barrier, not the first. The primary barrier is the engineering control (Fume Hood).

Respiratory & Facial Protection[4][5]
  • Requirement: NIOSH N95 (minimum) or P100 respirator if handling outside a fume hood (strongly discouraged).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Why? Safety glasses allow dust migration around the lenses. Goggles provide a seal against fine particulate matter that acts as a mucous membrane irritant.

Hand Protection Protocol

Standard 4-mil nitrile gloves are insufficient for solvated triazoles due to rapid permeation rates of organic ketones.

  • Dry Solid Handling: Double Nitrile (4 mil inner / 5-8 mil outer).

  • Solution Handling (DCM/Acetone/DMF): Silver Shield® (Laminate) or Viton® gloves are required.

  • Technique: "Change-on-Splash" protocol.[1] If the outer glove is compromised, immediately doff, wash hands, and reglove.[1]

Body Protection
  • Standard: Flame-resistant (FR) lab coat (Nomex/cotton blend).

  • High-Risk (Scale-up >10g): Tyvek® sleeve covers or full apron to prevent dust accumulation on fabric cuffs.[1]

Operational Protocol: The "Zero-Exposure" Workflow[1]

Engineering Controls
  • Ventilation: All operations must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Triazole powders can be electrostatic; static discharge can disperse the powder (exposure risk) or ignite flammable solvents nearby.

Safe Handling Workflow (Visualization)

SafeHandling Start Receipt of Chemical Inspect Inspect Vial Integrity (Check for crystallization/pressure) Start->Inspect Store Storage: 2-8°C (Secondary Containment) Inspect->Store Weighing Weighing Protocol (Inside Fume Hood Only) Store->Weighing Allow to warm to RT (Prevent condensation) Solubilization Solubilization (Add solvent SLOWLY) Weighing->Solubilization Waste Disposal (High-Temp Incineration) Weighing->Waste Contaminated wipes Reaction Reaction Setup (Inert Atmosphere - N2/Ar) Solubilization->Reaction Reaction->Waste

Figure 1: End-to-End Handling Workflow ensuring containment from receipt to disposal.

Step-by-Step Handling Procedure
  • Acclimatization: Remove the vial from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator or hood for 30 minutes. Causality: Opening a cold vial condenses atmospheric moisture, hydrolyzing the ketone or causing clumping.

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, use the "Tare-Transport" method : Tare the vial with cap ON.[1] Transport to hood -> Add solid -> Cap -> Transport to balance -> Weigh.[1] Never transport open containers.

  • Reaction Setup:

    • Use inert atmosphere (Nitrogen/Argon). 1,2,3-triazoles can coordinate with transition metals; ensure stir bars are PTFE-coated and free of metal defects.[1]

    • Temperature Control: Monitor internal temperature during addition. Avoid heating >100°C unless thermal stability is confirmed by DSC (Differential Scanning Calorimetry).

Emergency Response & Spills

Self-Validating Response System:

  • Minor Spill (<1g): Isolate -> Dampen -> Wipe.[1]

  • Major Spill (>1g or Solution): Evacuate -> Ventilate -> HazMat.[1]

Spill Cleanup Logic

SpillResponse Spill Spill Detected Assess Assess State: Solid vs. Liquid Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid ActionSolid 1. Cover with wet paper towel (Prevents dust) 2. Scoop into jar Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use combustible paper Liquid->ActionLiquid Decon Decontaminate Surface (Soap + Water) ActionSolid->Decon ActionLiquid->Decon

Figure 2: Decision logic for spill remediation to minimize aerosolization.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen (medical professionals only).

  • Skin: Wash with soap and water for 15 minutes . Note: Do not use ethanol/solvents to wash skin; this enhances absorption.

  • Eyes: Flush with water for 15 minutes, lifting eyelids.[4][5] Consult an ophthalmologist.

Waste Disposal

Do not dispose of in general trash or aqueous waste. [1]

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).

  • Destruction Method: High-Temperature Incineration (with scrubber for NOx). Triazole rings are thermally stable and require professional incineration to ensure complete mineralization [3].

References

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: 1,2,4-Triazole (Analogous Hazard Data).[1] MilliporeSigma.[7][5][8]

  • Pfizer. (2011).[9] Material Safety Data Sheet: Anastrozole (Triazole Derivative). Pfizer Inc.[9]

  • El-Hiti, G. A., et al. (2017).[3] 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone.[1][3] IUCrData.[3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: 1,2,3-Triazole.[1][1]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone
Reactant of Route 2
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1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

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